Bfl-1-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H31NO5S2 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
2-[1-(cyclohexylmethoxy)-4-[(4-phenylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C31H31NO5S2/c33-30(34)21-38-29-19-28(26-13-7-8-14-27(26)31(29)37-20-22-9-3-1-4-10-22)32-39(35,36)25-17-15-24(16-18-25)23-11-5-2-6-12-23/h2,5-8,11-19,22,32H,1,3-4,9-10,20-21H2,(H,33,34) |
InChI Key |
RERKNTGEXOIQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5)SCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Bfl-1-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Bfl-1-IN-1, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). Bfl-1 is a member of the Bcl-2 family of proteins and a key regulator of the intrinsic apoptotic pathway. Its overexpression has been implicated in the survival of various cancer cells and in conferring resistance to chemotherapy. This compound represents a promising chemical tool for studying the biological function of Bfl-1 and as a potential starting point for the development of novel anticancer therapeutics.
Core Mechanism of Action: Disrupting the Bfl-1/BIM Interaction
Bfl-1 exerts its anti-apoptotic function by binding to the BH3 domain of pro-apoptotic proteins, such as BIM, BAK, and tBID, thereby preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[1][2] this compound is a (2-naphthylthio)acetic acid derivative that has been identified as a potent and selective inhibitor of Bfl-1.[1] Its primary mechanism of action is the competitive inhibition of the interaction between Bfl-1 and pro-apoptotic BH3-only proteins, most notably BIM.[1] By occupying the BH3-binding groove of Bfl-1, this compound liberates pro-apoptotic proteins, which can then trigger the downstream events of the apoptotic cascade, leading to programmed cell death.
Quantitative Data
The following table summarizes the available quantitative data for this compound (also referred to as compound 15 in its primary publication).
| Parameter | Value (μM) | Target | Assay Type | Reference |
| Ki | 0.63 | Human Bfl-1 | Fluorescence Polarization Assay | [1] |
| Ki | 6.77 | Human Mcl-1 | Fluorescence Polarization Assay | [1] |
| Selectivity | >10-fold | Bfl-1 over Mcl-1 | Fluorescence Polarization Assay | [1] |
Note: Cellular IC50/EC50 values for this compound have not been reported in the currently available public literature.
Signaling Pathway
Bfl-1 is a critical node in the intrinsic apoptosis pathway. The following diagram illustrates the signaling cascade and the point of intervention for this compound.
Caption: Bfl-1 signaling pathway and the mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Bfl-1 inhibitors like this compound.
Fluorescence Polarization (FP) Assay for Bfl-1 Inhibition
This assay quantitatively measures the ability of a compound to inhibit the interaction between Bfl-1 and a fluorescently labeled BH3 peptide (e.g., from BIM or BID).
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bfl-1 protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Materials:
-
Recombinant human Bfl-1 protein
-
Fluorescein (FITC)-labeled BIM or BID BH3 peptide
-
Assay Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20[3]
-
384-well, low volume, non-treated, round bottom, black polystyrene microplates
-
Plate reader with fluorescence polarization capabilities (e.g., Victor³V 1420 Multilabel Counter)
-
This compound or other test compounds dissolved in DMSO
Procedure:
-
Prepare a solution of Bfl-1 protein and FITC-labeled BH3 peptide in the assay buffer. The final concentrations should be optimized for a robust assay window, typically with the Bfl-1 concentration at or below the Kd of the peptide interaction and the peptide concentration in the low nanomolar range (e.g., 3 nM Bfl-1 and 2.2 nM FITC-BID BH3 peptide).[3]
-
Dispense the Bfl-1/peptide mix into the wells of the 384-well plate.
-
Add varying concentrations of the test compound (this compound) or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept constant across all wells (e.g., 1-3%).[4]
-
Incubate the plate at room temperature for a predetermined period (e.g., 10 minutes to 1 hour) to allow the binding to reach equilibrium.[3]
-
Measure the fluorescence polarization using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[4]
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the Kd of the Bfl-1/peptide interaction and the concentrations of the protein and peptide used in the assay.
Caption: Workflow for the Fluorescence Polarization Assay.
Cellular Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay determines the ability of this compound to induce apoptosis in cancer cell lines that are dependent on Bfl-1 for survival.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Bfl-1-dependent cancer cell line (e.g., specific lymphoma or melanoma lines)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the Bfl-1-dependent cancer cells in appropriate culture plates and allow them to adhere (if applicable) or grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
The cell populations are quantified as follows:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Caption: Workflow for the Annexin V/PI Cellular Apoptosis Assay.
Conclusion
This compound is a valuable research tool for elucidating the role of Bfl-1 in cancer biology and for the validation of Bfl-1 as a therapeutic target. Its mechanism of action, centered on the disruption of the Bfl-1/BIM protein-protein interaction, leads to the induction of apoptosis. The provided experimental protocols offer a framework for the further characterization of this compound and other novel Bfl-1 inhibitors. Further studies are warranted to determine the cellular efficacy of this compound and to explore its potential in preclinical cancer models.
References
- 1. Discovery and optimization of (2-naphthylthio)acetic acid derivative as selective Bfl-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Structure and Synthesis of Covalent Bfl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure, synthesis, and biological evaluation of a core class of covalent inhibitors targeting the anti-apoptotic protein B-cell lymphoma-1 (Bfl-1). As a specific molecule denoted "Bfl-1-IN-1" is not prominently described in the scientific literature, this document will focus on a representative and well-characterized chemical scaffold: the cyano-acrylamide-based covalent inhibitor. This class of compounds leverages a unique cysteine residue in the Bfl-1 binding groove to achieve high potency and selectivity.
Introduction to Bfl-1 as a Therapeutic Target
Bfl-1 (also known as BCL2A1) is a pro-survival member of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[1][2] Overexpression of Bfl-1 has been implicated in the survival of various cancer cells and is a known mechanism of resistance to cancer therapies, including the Bcl-2 inhibitor venetoclax.[3] Consequently, the development of direct Bfl-1 inhibitors is a promising strategy in oncology.[4]
A key structural feature of Bfl-1 that distinguishes it from other Bcl-2 family members is the presence of a cysteine residue (Cys55) within the BH3-binding groove.[1][5] This unique feature has enabled the development of covalent inhibitors that form an irreversible bond with Cys55, offering a path to potent and selective Bfl-1 antagonism.[5][6][7][8]
Core Structure: The Cyano-Acrylamide Scaffold
The cyano-acrylamide moiety serves as a "warhead" that covalently modifies the Cys55 residue of Bfl-1. The general structure of this class of inhibitors is presented below. The "R" groups represent variable regions that can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties.
Figure 1: General Structure of a Cyano-Acrylamide Bfl-1 Inhibitor
Synthesis of a Representative Bfl-1 Inhibitor
The synthesis of a cyano-acrylamide-based Bfl-1 inhibitor can be accomplished through a multi-step synthetic route. Below is a representative experimental protocol for the synthesis of such a compound.
Experimental Protocol: Synthesis of a Cyano-Acrylamide Inhibitor
This protocol outlines the key steps for the synthesis of a Bfl-1 inhibitor with a cyano-acrylamide warhead.
Step 1: Amide Coupling
-
To a solution of a suitable amine-containing scaffold (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a carboxylic acid (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Step 2: Formation of the Cyano-Acrylamide Moiety
-
The formation of the cyano-acrylamide can be achieved by reacting an amine with a suitable cyano-acrylic acid derivative. For instance, a primary or secondary amine on the scaffold can be reacted with 2-cyanoacryloyl chloride.
-
Alternatively, a Knoevenagel condensation can be employed.[9] A mixture of an aldehyde-functionalized scaffold (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol is heated to reflux in the presence of a catalytic amount of a base like piperidine for 1-2 hours.[9]
-
After cooling to room temperature, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization or column chromatography.[9]
Quantitative Data of Representative Bfl-1 Inhibitors
The potency of Bfl-1 inhibitors is typically characterized by their binding affinity (IC50 or Ki) and their rate of covalent modification (kinact/KI). The cellular activity is often assessed by measuring the induction of apoptosis (e.g., caspase activation).
| Compound ID | Assay Type | Parameter | Value | Reference |
| Compound 8 | TR-FRET | IC50 | ~10 µM | [8] |
| Compound 13 | TR-FRET | IC50 | ~1 µM | [8][10] |
| (R,R,S)-26 | Caspase Activation | EC50 | <1 µM | [4][7] |
| (R,R,S)-26 | Covalent Kinetics | kinact/KI | 4600 M⁻¹s⁻¹ | [4][7] |
Signaling Pathways Involving Bfl-1
Bfl-1's expression is regulated by the NF-κB signaling pathway, and it functions to inhibit the intrinsic apoptosis pathway.
Caption: Role of Bfl-1 in the Apoptosis Pathway.
Caption: Transcriptional Regulation of Bfl-1 by the NF-κB Pathway.
Key Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of a test compound to Bfl-1 by measuring the displacement of a fluorescently labeled peptide derived from a natural binding partner (e.g., a BIM BH3 peptide).
Materials:
-
His-tagged recombinant Bfl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FAM-BIM)
-
Terbium-labeled anti-His antibody (donor fluorophore)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds
-
384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound, His-tagged Bfl-1, and the fluorescently labeled BH3 peptide.
-
Add the terbium-labeled anti-His antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal on a plate reader with excitation at ~340 nm and emission at two wavelengths: one for the terbium donor (~620 nm) and one for the FRET acceptor (~665 nm for FAM).
-
Calculate the ratio of the acceptor to donor emission.
-
Plot the emission ratio against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, as a measure of a compound's ability to induce apoptosis in cancer cells.
Materials:
-
Bfl-1-dependent cancer cell line
-
Cell culture medium and supplements
-
Test compounds
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Seed the Bfl-1-dependent cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[11][12]
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[11][12]
-
Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to stabilize.[12]
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the compound concentration and fit the data to determine the EC50 for caspase activation.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Fragments: Covalent fragments vs BFL1: a selective chemical probe [practicalfragments.blogspot.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification, Evaluation and Optimization of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - X-Chem [x-chemrx.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
Bfl-1's Crucial Role in Cell Survival: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bcl-2-related protein A1 (Bcl2a1), commonly known as B-cell lymphoma/leukemia-1 (Bfl-1), is a pro-survival member of the B-cell lymphoma-2 (Bcl-2) protein family. As a key regulator of the intrinsic apoptotic pathway, Bfl-1 is instrumental in determining cell fate. Its overexpression is implicated in the pathogenesis of numerous malignancies and is a significant contributor to therapeutic resistance. This document provides a comprehensive technical overview of Bfl-1's mechanism of action, regulation, and its role as a high-value therapeutic target in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this critical area.
Introduction to Bfl-1
First identified in a fetal liver cDNA library, Bfl-1 is a relatively understudied yet crucial anti-apoptotic protein.[1] Like other pro-survival Bcl-2 family members (e.g., Bcl-2, Mcl-1, Bcl-xL), Bfl-1 plays a pivotal role in preventing programmed cell death, or apoptosis.[1] Its expression is tightly regulated and is induced by various inflammatory stimuli and growth factors.[2][3]
The significance of Bfl-1 in cancer biology is underscored by its frequent upregulation in a wide range of cancers, including hematological malignancies and solid tumors.[1][4] This overexpression helps cancer cells evade apoptosis, a hallmark of cancer, and confers resistance to numerous anti-cancer therapies, including conventional chemotherapy and modern targeted agents like BH3-mimetics.[1][5] Notably, deletion of the murine homolog, A1, has minimal impact on the well-being of mice, suggesting that therapeutic targeting of Bfl-1 in humans could have a wide therapeutic window with limited on-target toxicities.[1]
Mechanism of Action: Guarding the Mitochondrial Gate
Bfl-1 exerts its pro-survival function by inhibiting the intrinsic pathway of apoptosis, which is governed by the Bcl-2 family of proteins at the mitochondrial outer membrane.[1][6]
The Intrinsic Apoptotic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor deprivation, or oncogene activation. These signals lead to the activation of pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA). BH3-only proteins then either directly activate the effector proteins BAX and BAK or neutralize their pro-survival counterparts, including Bfl-1.[1][6] Activated BAX and BAK oligomerize at the mitochondrial outer membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP). This results in the release of cytochrome c into the cytosol, which triggers the formation of the apoptosome and subsequent activation of caspases, the executioners of apoptosis.[1]
Bfl-1's Anti-Apoptotic Strategy: Bfl-1 prevents apoptosis by sequestering pro-apoptotic proteins. It possesses a hydrophobic surface groove, formed by its Bcl-2 Homology (BH) domains 1, 2, and 3, which serves as a binding site for the BH3 domain of pro-apoptotic proteins.[6] By binding to and neutralizing BH3-only proteins like BIM, PUMA, NOXA, and truncated BID (tBid), Bfl-1 prevents them from activating BAX and BAK.[1][7] Furthermore, Bfl-1 can also directly interact with and inhibit the pro-apoptotic effector protein BAK.[7] This sequestration activity is the cornerstone of Bfl-1's function, effectively keeping the mitochondrial gate closed and the cell alive.
A unique feature of Bfl-1 is a surface-accessible cysteine residue (C55) within its BH3-binding groove, which is not present in other Bcl-2 family members.[8] This residue has become a key target for developing selective covalent inhibitors.
Regulation of Bfl-1 Expression and Activity
Bfl-1 is a highly labile protein with a short half-life, allowing for its levels to be rapidly modulated in response to cellular signals.[1] Its expression and activity are controlled at multiple levels.
-
Transcriptional Control: The BCL2A1 gene is a direct transcriptional target for several key signaling pathways. The most prominent activator is the Nuclear Factor-kappaB (NF-κB) pathway, which is often constitutively active in cancer cells and is induced by inflammatory cytokines like TNFα.[2][7] Other transcription factors known to upregulate Bfl-1 include Wilms' Tumour protein (WT1) in acute myeloid leukemia (AML) and PU.1 during myeloid differentiation.[1][9] In triple-negative breast cancer, the oncoprotein MUC1-C can activate BCL2A1 expression.[1]
-
Post-Translational Modification: Bfl-1 protein levels are regulated by ubiquitin-mediated proteasomal degradation, which contributes to its short half-life.[1] Additionally, Bfl-1 can be cleaved by caspases or calpain-like proteases, which can paradoxically convert it into a pro-apoptotic factor, highlighting a complex regulatory mechanism.
-
Redox Regulation: A unique intramolecular disulfide bond can form between cysteine 55 (C55) in the binding groove and cysteine 175 (C175) in the C-terminal helix. Formation of this bond in an oxidative environment abrogates Bfl-1's ability to bind BH3 domains, suggesting a redox switch that controls its anti-apoptotic function.
Quantitative Data on Bfl-1 Interactions and Expression
Understanding the quantitative aspects of Bfl-1's interactions and its expression levels in various cancers is crucial for developing effective therapeutic strategies.
Table 1: Binding Affinities of Bfl-1 for Pro-Apoptotic BH3 Domain Peptides
The affinity of Bfl-1 for different BH3-only proteins dictates its ability to neutralize specific pro-apoptotic signals. While Bfl-1 binds several BH3-only proteins, it shows a distinct binding profile compared to other pro-survival family members. For example, NOXA binds potently to Mcl-1 and Bfl-1 but not to Bcl-2 or Bcl-xL.[10]
| Pro-Apoptotic Protein (BH3 Domain) | Binding Affinity (Kd or Ki, nM) | Method | Reference |
| BIM | ~5 - 6.1 | Fluorescence Polarization | [11] |
| PUMA | Strong binder | In vitro binding studies | [1] |
| NOXA | Strong binder | In vitro binding studies | [1][12] |
| tBID | Selective interaction | Co-immunoprecipitation | [7] |
| BAD | Weak or no interaction | Binding Assays | [10] |
| BMF | ~5000 | Fluorescence Polarization | [11] |
| HRK | Interaction reported | In vitro binding studies | [1] |
| BIK | Interaction reported | In vitro binding studies | [1] |
Note: Quantitative Kd values for all interactions are not consistently reported across the literature. "Strong binder" or "Interaction reported" indicates qualitative evidence from functional or binding assays.
Table 2: Bfl-1 Expression and Role in Various Cancers
Bfl-1 overexpression is a common feature in many cancers, where it often correlates with poor prognosis and resistance to therapy.
| Cancer Type | Bfl-1 Expression Status | Role in Pathogenesis & Chemoresistance | Reference(s) |
| Hematological Malignancies | |||
| Chronic Lymphocytic Leukemia (CLL) | Significantly higher in non-responders to chemotherapy. | Confers apoptosis-resistant phenotype; mechanism of resistance to BH3-mimetics. | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | High levels in specific subsets (e.g., 'OxPhos'). | Downregulation sensitizes cells to Rituximab and chemotherapy. | [1] |
| Acute Myeloid Leukemia (AML) | Co-expressed with transcription factor WT1 in poor-prognosis samples. | Mediates survival and resistance to therapy. | [1] |
| T-cell Lymphoma | Higher expression in chemotherapy-treated vs. untreated patients. | Contributes to therapy resistance. | [1] |
| Solid Tumors | |||
| Melanoma | High mRNA levels; amplification correlates with poor BRAF inhibitor sensitivity. | Blocks killing by MCL-1/BCL-XL inhibitors; contributes to therapy resistance. | [1][13] |
| Breast Cancer (Triple-Negative) | Increased in advanced vs. early-stage cancers. | Activated by MUC1-C to promote survival during epithelial-mesenchymal transition. | [1] |
| Stomach Cancer | Overexpressed in clinical samples. | Hypothesized to promote cell survival during tumorigenesis. | [1][14] |
| Lung Adenocarcinoma | Upregulated by chemotherapy via NF-κB. | Contributes to chemotherapy-induced chemoresistance. | [5] |
Bfl-1 as a Therapeutic Target
The critical role of Bfl-1 in cancer cell survival and chemoresistance, combined with the minimal phenotype observed in knockout mice, makes it an attractive and promising therapeutic target.[1] The primary goal is to develop inhibitors that disrupt the Bfl-1/pro-apoptotic protein interaction, thereby reactivating the apoptotic pathway in cancer cells.
Inhibition Strategies:
-
Indirect Inhibition: This approach involves targeting the pathways that regulate Bfl-1 expression. For example, pan-histone deacetylase (HDAC) inhibitors have been shown to decrease Bfl-1 expression in DLBCL by downregulating the transcription factor WT1 and upregulating the Bfl-1 antagonist, NOXA.[1][15]
-
Direct Inhibition: This is a more direct strategy focused on designing molecules that bind to Bfl-1's BH3-binding groove and prevent it from sequestering pro-apoptotic proteins.
-
Peptidic Inhibitors: Novel peptides, including "stapled peptides," have been designed to mimic the BH3 domain of proteins like NOXA with high affinity and selectivity for Bfl-1.[16]
-
Small Molecule Inhibitors: The discovery of the unique C55 residue has spurred the development of covalent small molecule inhibitors that specifically and irreversibly bind to this site, offering high selectivity and potency.[8]
-
Key Experimental Protocols
Investigating the function of Bfl-1 requires a range of molecular and cellular biology techniques. Detailed protocols for essential experiments are provided below.
Protocol 6.1: Co-Immunoprecipitation (Co-IP) to Detect Bfl-1 Interaction Partners
This protocol is used to determine if Bfl-1 physically associates with a putative partner protein (e.g., BAK, BIM) within a cell lysate.
-
Cell Lysis:
-
Harvest 1-5 x 107 cells by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 1 mL of non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-Clearing the Lysate:
-
Add 20-30 µL of Protein A/G magnetic beads to the lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Set aside 50 µL of the lysate as an "Input" control.
-
To the remaining lysate, add 2-5 µg of the primary antibody against the "bait" protein (e.g., anti-Bfl-1 antibody). As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
-
Capturing Immune Complexes:
-
Add 40 µL of fresh Protein A/G magnetic beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.
-
Probe the Western blot with antibodies against the "prey" protein (e.g., anti-BAK) and the "bait" protein (anti-Bfl-1) to confirm the interaction.
-
Protocol 6.2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Preparation:
-
Induce apoptosis in your cell culture using the desired treatment. Include an untreated negative control and a positive control (e.g., staurosporine treatment).
-
Harvest 1-5 x 105 cells per sample. For adherent cells, collect both floating and trypsinized cells.
-
Wash cells once with 1 mL of cold 1X PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Carefully aspirate the PBS and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, PE) to the cell suspension.
-
Add 5 µL of Propidium Iodide (PI) staining solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (due to membrane rupture without PS flipping).
-
Protocol 6.3: Gene Knockdown of Bfl-1 using siRNA
This protocol allows for the transient silencing of the BCL2A1 gene to study the functional consequences of Bfl-1 loss.
-
Cell Seeding:
-
One day before transfection, seed 2 x 105 cells per well in a 6-well plate using 2 mL of antibiotic-free growth medium. Cells should be 60-80% confluent at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes:
-
Solution A: In a microfuge tube, dilute 20-80 pmol of Bfl-1 siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
Solution B: In a separate tube, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Add the 200 µL siRNA-lipid complex mixture drop-wise to the cells in the 6-well plate. Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Analysis:
-
After 24-72 hours post-transfection, harvest the cells. The optimal time should be determined empirically.
-
Analyze Bfl-1 knockdown efficiency by subjecting a portion of the cells to qRT-PCR (for mRNA levels) or Western blotting (for protein levels).
-
Use the remaining cells for functional assays, such as treating them with an apoptotic stimulus and measuring cell death via the Annexin V/PI protocol to determine if Bfl-1 knockdown sensitizes the cells to apoptosis.
-
Conclusion and Future Directions
Bfl-1 has emerged from relative obscurity to be recognized as a pivotal pro-survival protein and a key factor in cancer's resistance to apoptosis. Its mechanism of action, centered on the sequestration of pro-apoptotic BH3-only proteins and effectors like BAK, makes it a critical node in the cell death regulatory network. The frequent overexpression of Bfl-1 in diverse malignancies and its clear role in conferring resistance to both conventional and targeted therapies highlight its importance as a therapeutic target.
The development of direct Bfl-1 inhibitors, particularly covalent small molecules targeting the unique C55 residue, represents a promising frontier in cancer therapy. Such agents could be used as monotherapies in Bfl-1-dependent cancers or, perhaps more powerfully, in combination with other agents like the Bcl-2 inhibitor Venetoclax to overcome or prevent the development of drug resistance. Continued research into the complex regulation of Bfl-1 and the development of robust, selective inhibitors will be essential to translate our understanding of this key survival protein into tangible clinical benefits for patients.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCL2-related protein A1 - Wikipedia [en.wikipedia.org]
- 3. BCL2A1 BCL2 related protein A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Transcript-Level Dysregulation of BCL2 Family Genes in Acute Myeloblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of Bcl-x and Bfl-1 as a potential mechanism of chemoresistance, which can be overcome by NF-kappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 11. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A survey of the anti-apoptotic Bcl-2 subfamily expression in cancer types provides a platform to predict the efficacy of Bcl-2 antagonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of Bfl-1 in normal and tumor tissues: Bfl-1 overexpression in cancer is attributable to its preferential expression in infiltrating inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Novel Peptidic Agents for Targeting Chemoresistant Anti-Apoptotic Bfl-1 | MIT Technology Licensing Office [tlo.mit.edu]
An In-depth Technical Guide to Bfl-1 Signaling Pathway Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2-related protein A1 (Bcl2a1), commonly known as B-cell lymphoma-1 (Bfl-1), is a pro-survival member of the B-cell lymphoma-2 (Bcl-2) protein family.[1] These proteins are central regulators of the intrinsic apoptotic pathway, a critical process for tissue homeostasis and elimination of damaged or unwanted cells.[1] Bfl-1, like its anti-apoptotic counterparts (Bcl-2, Bcl-xL, Mcl-1, and Bcl-w), functions by inhibiting the pro-apoptotic members of the family, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent cascade of events leading to cell death.[2]
The expression of Bfl-1 is tightly regulated and often induced by inflammatory signals and cell survival factors. Notably, its upregulation is a hallmark of various malignancies, including hematopoietic cancers like chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL), as well as solid tumors such as melanoma.[1][3] This overexpression contributes significantly to tumor cell survival, chemoresistance, and poor prognosis, making Bfl-1 an increasingly important and attractive target for novel anti-cancer therapies.[1][3] This guide provides a detailed overview of the Bfl-1 signaling pathway, its key molecular interactions, quantitative binding data, and the experimental protocols used to investigate these processes.
Bfl-1 Structure and Anti-Apoptotic Function
Human Bfl-1 shares the four conserved Bcl-2 homology (BH) domains (BH1, BH2, BH3, and BH4) with other pro-survival Bcl-2 family members.[1] Structurally, the protein is composed of several α-helices, where the BH1, BH2, and BH3 domains fold together to form a hydrophobic surface groove.[2] This groove is the critical functional site, acting as a receptor for the BH3 domain of pro-apoptotic proteins.[2]
The primary anti-apoptotic mechanism of Bfl-1 is to sequester and neutralize pro-apoptotic Bcl-2 family members. This occurs through two main modes of interaction:
-
Inhibition of BH3-only "Sensitizer" and "Activator" Proteins: Bfl-1 binds to the BH3 domain of "activator" proteins like truncated BID (tBid), BIM, and PUMA, and "sensitizer" proteins like NOXA, preventing them from either directly activating the effector proteins or from neutralizing other pro-survival proteins.[1][4]
-
Direct Inhibition of Effector Proteins: Bfl-1 can directly bind to and sequester the pro-apoptotic effector protein BAK, and to a lesser extent BAX, preventing their oligomerization and the subsequent formation of pores in the outer mitochondrial membrane.[1][5]
A unique feature of Bfl-1 is a surface-exposed cysteine residue (C55) within its BH3-binding groove, which is not present in other Bcl-2 family proteins. This residue can form covalent bonds with specific interaction partners and has become a key target for the development of selective Bfl-1 inhibitors.[6]
The Bfl-1 Signaling Pathway
The expression and activity of Bfl-1 are controlled by a network of upstream signaling pathways and its function is executed through direct interactions with downstream pro-apoptotic proteins.
Upstream Regulation of Bfl-1 Expression
Several transcription factors and signaling cascades converge to regulate the expression of the BCL2A1 gene:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a primary and direct transcriptional regulator of Bfl-1. Pro-inflammatory cytokines and other stimuli that activate the NF-κB pathway lead to a rapid upregulation of Bfl-1 expression, providing a potent survival signal.[3][5]
-
WT1 (Wilms' Tumor-1): This transcription factor, often overexpressed in acute myeloid leukemia (AML), directly binds to the BCL2A1 promoter to drive Bfl-1 expression, contributing to poor prognosis.
-
MITF (Melanoma-associated Transcription Factor): In melanoma, the oncogenic transcription factor MITF directly regulates BCL2A1 amplification, linking it to therapeutic resistance.[1]
Downstream Interactions and Apoptosis Inhibition
Once expressed, Bfl-1 inhibits apoptosis by binding to its pro-apoptotic targets. The balance between Bfl-1 and its binding partners dictates the cell's fate.
dot
Caption: Bfl-1 signaling pathway: Upstream regulators drive Bfl-1 expression, which then inhibits apoptosis by sequestering downstream pro-apoptotic proteins.
Quantitative Data: Bfl-1 Binding Interactions
The affinity of Bfl-1 for its various binding partners is crucial for its biological function. These interactions are typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating tighter binding. The following table summarizes key binding affinities derived from in vitro assays, primarily fluorescence polarization.
| Bfl-1 Binding Partner | BH3 Peptide/Protein | Assay Type | Affinity (Kd / Ki) | Reference |
| BIM | BIM BH3 Peptide | Fluorescence Polarization | ~50 nM | [7] |
| PUMA | PUMA BH3 Peptide | Fluorescence Polarization | ~50 nM | [4][7] |
| BID | BID BH3 Peptide | Fluorescence Polarization | ~50 nM | [7] |
| NOXA | Human NOXA BH3 Peptide | Biochemical Assays | High Affinity (Potent) | [6] |
| BAK | BAK BH3 Peptide | Surface Plasmon Resonance | 260 nM | [8] |
| Designed Peptide (FS2) | Engineered PUMA BH3 | Fluorescence Polarization | 1.1 nM | [4] |
Note: Binding affinities can vary based on the specific assay conditions, protein constructs, and peptide sequences used. The values presented are representative of published data.
Experimental Protocols
Investigating the Bfl-1 signaling pathway requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments used to characterize Bfl-1 protein-protein interactions.
Co-Immunoprecipitation (Co-IP) to Detect In-Cell Interactions
Co-IP is used to determine if two proteins interact within the cell. An antibody against a "bait" protein (e.g., Bfl-1) is used to pull it down from a cell lysate, and the precipitate is then probed for the presence of a "prey" protein (e.g., BAK).
dot
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Methodology:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.
-
-
Pre-Clearing:
-
To reduce non-specific binding, add 20 µL of Protein A/G bead slurry and 1 µg of a non-specific control IgG (e.g., rabbit IgG) to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C) and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody against the bait protein (e.g., anti-Bfl-1) to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.
-
-
Complex Capture:
-
Add 30 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 min at 4°C).
-
Discard the supernatant and wash the beads three times with 500 µL of cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the bead pellet in 40 µL of 2X Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and perform a Western blot using an antibody against the expected prey protein (e.g., anti-BAK).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay ideal for high-throughput screening of inhibitors that disrupt protein-protein interactions. It measures the transfer of energy between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore when they are in close proximity.
dot
Caption: Workflow for a TR-FRET based inhibitor screening assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 3X Assay Buffer (e.g., Tris-based buffer, pH 7.5, with NaCl, DTT, and a non-ionic detergent).
-
Use recombinant His-tagged Bfl-1 protein.
-
Use a biotinylated or dye-labeled BH3 peptide ligand (e.g., BIM-BH3).
-
Use a Terbium (Tb)-conjugated anti-His antibody (donor) and a dye-labeled streptavidin (acceptor).
-
-
Assay Protocol (384-well plate format):
-
Add 2 µL of test inhibitor compound or vehicle (DMSO) to each well.
-
Prepare a master mix containing His-Bfl-1 and the acceptor-labeled BH3 peptide in 1X Assay Buffer. Add 10 µL of this mix to each well.
-
Prepare a solution of the Tb-labeled donor antibody in 1X Assay Buffer. Add 10 µL to each well. The final reaction volume is 22 µL.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Fluorescence Reading:
-
Read the plate on a TR-FRET compatible microplate reader.
-
Excite the Terbium donor at ~340 nm.
-
Measure emission at two wavelengths: ~620 nm (donor emission) and ~665 nm (acceptor emission after FRET). A time delay (e.g., 100 µs) is used to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Inhibition is observed as a decrease in the FRET ratio.
-
Plot the FRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates, kon and koff) and affinity (Kd) of a bimolecular interaction.
dot
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 dextran chip).
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand (recombinant Bfl-1 protein) at a concentration of 10-50 µg/mL in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Covalently couple the ligand to the surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (e.g., a purified BH3 peptide) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions sequentially, from lowest to highest concentration, over both the ligand and reference flow cells. Each injection consists of three phases:
-
Association: Analyte flows over the surface, and binding is monitored as an increase in response units (RU).
-
Dissociation: Running buffer flows over the surface, and the dissociation of the analyte is monitored as a decrease in RU.
-
Regeneration: A short pulse of a harsh solution (e.g., low pH glycine or high salt) is injected to remove all bound analyte, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the ligand flow cell signal to correct for bulk refractive index changes.
-
The resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
Conclusion
Bfl-1 is a critical pro-survival protein whose signaling pathway is central to the survival of many cancer cells. Its upregulation via pathways like NF-κB and its subsequent neutralization of pro-apoptotic proteins like BAK, BIM, and PUMA make it a formidable driver of therapeutic resistance. Understanding the intricate details of these interactions, supported by quantitative binding data and robust experimental methodologies, is paramount for the development of effective targeted therapies. The protocols and data presented in this guide offer a framework for researchers to investigate the Bfl-1 pathway and contribute to the design of novel inhibitors that can restore the natural process of apoptosis in cancer cells.
References
- 1. embopress.org [embopress.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epistatic mutations in PUMA BH3 drive an alternate binding mode to potently and selectively inhibit anti-apoptotic Bfl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide ligands for pro-survival protein Bfl-1 from computationally guided library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient binding of an activator BH3 domain to the Bak BH3-binding groove initiates Bak oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Bfl-1-IN-1 Target Protein Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma/leukemia-2 (Bcl-2) family proteins are central regulators of the intrinsic apoptotic pathway, a critical process in cellular homeostasis and a key target in cancer therapy. This family is comprised of both pro-apoptotic and anti-apoptotic members. Bfl-1 (Bcl-2-related protein A1) is an anti-apoptotic member of the Bcl-2 family that has emerged as a significant factor in the survival and therapeutic resistance of various cancers.[1][2] Overexpression of Bfl-1 is observed in numerous hematological and solid tumors, where it sequesters pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[1][3] This guide provides an in-depth technical overview of the interaction between Bfl-1 and its inhibitors, with a focus on the principles guiding the development of compounds like Bfl-1-IN-1.
The Bfl-1 Protein and its Pro-Survival Function
Bfl-1, encoded by the BCL2A1 gene, is a key pro-survival protein that inhibits apoptosis.[1][4] Its expression is often upregulated in cancer cells, contributing to tumorigenesis and resistance to conventional chemotherapies and targeted agents like the Bcl-2 inhibitor venetoclax.[1][2] Bfl-1 exerts its anti-apoptotic function by binding to and sequestering the BH3 (Bcl-2 Homology 3) domains of pro-apoptotic "BH3-only" proteins and effector proteins.
Key Interaction Partners of Bfl-1:
-
BH3-only proteins: BIM, PUMA, NOXA, BIK, BID, and HRK[1]
-
Pro-apoptotic effector proteins: BAK and, to a lesser extent, BAX[1]
By sequestering these pro-apoptotic partners, Bfl-1 prevents the downstream activation of BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP), a point of no return in the intrinsic apoptotic cascade.
Bfl-1 Signaling Pathways
Bfl-1 is integrated into crucial cellular signaling pathways that control cell survival and death. Its expression is notably regulated by the NF-κB (nuclear factor-kappa B) signaling pathway, which is frequently activated in cancer cells, providing a direct link between oncogenic signaling and apoptosis evasion.[5][6]
Mechanism of Action of Bfl-1 Inhibitors
The therapeutic strategy to counteract the pro-survival function of Bfl-1 involves the development of small molecule inhibitors that bind to the BH3-binding groove of Bfl-1, thereby preventing the sequestration of pro-apoptotic proteins. A key breakthrough in the development of selective Bfl-1 inhibitors was the identification of a unique cysteine residue (Cys55) within its BH3-binding groove, which is not present in other Bcl-2 family members.[2][7] This has enabled the design of covalent inhibitors that form a specific and durable bond with Cys55.
This compound and similar covalent inhibitors function by:
-
Binding to the BH3 Groove: The inhibitor occupies the hydrophobic groove on the surface of Bfl-1 that is responsible for binding the α-helical BH3 domains of pro-apoptotic proteins.
-
Covalent Modification: A reactive group on the inhibitor, such as a cyano-acrylamide, forms a covalent bond with the thiol group of Cys55 in Bfl-1.[3][8] This covalent interaction provides high potency and selectivity.
-
Release of Pro-apoptotic Proteins: By blocking the BH3-binding groove, the inhibitor prevents Bfl-1 from sequestering pro-apoptotic proteins like BIM, PUMA, and NOXA.
-
Induction of Apoptosis: The liberated pro-apoptotic proteins are then free to activate BAX and BAK, leading to MOMP and subsequent execution of apoptosis.
Quantitative Data on Bfl-1 Inhibitors
The development of Bfl-1 inhibitors has yielded compounds with high potency and selectivity. The following table summarizes key quantitative data for representative covalent Bfl-1 inhibitors.
| Parameter | Value | Method | Reference |
| Biochemical Potency | |||
| kinact/KI | 4600 M-1s-1 | Enzyme Kinetics | [9] |
| KI | 1.4 µM | Mass Spectrometry | [3] |
| Cellular Activity | |||
| Caspase Activation | <1 µM | Caspase-Glo Assay | [9][10] |
| Selectivity | |||
| Mcl-1, Bcl-2, Bcl-xL IC50 | >100 µM | Biochemical Assays | [3] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of Bfl-1 inhibitors. Below are representative protocols for key experiments.
Fluorescence Polarization (FP) Binding Assay
Objective: To determine the binding affinity of an inhibitor to Bfl-1.
Principle: This assay measures the change in polarization of a fluorescently labeled BH3 peptide upon binding to Bfl-1. Small, unbound peptides tumble rapidly, resulting in low polarization. When bound to the larger Bfl-1 protein, the tumbling is slower, leading to an increase in polarization. An inhibitor will compete with the fluorescent peptide for binding to Bfl-1, causing a decrease in polarization.
Protocol:
-
Reagents:
-
Recombinant human Bfl-1 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3)
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Prepare a solution of Bfl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Add serial dilutions of the test inhibitor to the wells of a microplate.
-
Add the Bfl-1/fluorescent peptide mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the polarization values against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
-
Intact Mass Spectrometry for Covalent Modification
Objective: To confirm the covalent binding of an inhibitor to Bfl-1.
Principle: Mass spectrometry is used to measure the precise molecular weight of the Bfl-1 protein before and after incubation with a covalent inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Protocol:
-
Reagents:
-
Recombinant human Bfl-1 protein
-
Covalent inhibitor
-
Reaction buffer (e.g., PBS)
-
-
Procedure:
-
Incubate a known concentration of Bfl-1 protein with an excess of the covalent inhibitor in the reaction buffer.
-
Incubate for a sufficient time to allow for the covalent reaction to occur.
-
Desalt the protein-inhibitor complex to remove unbound inhibitor and buffer components.
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS).
-
Deconvolute the resulting mass spectrum to determine the intact mass of the protein.
-
Compare the mass of the inhibitor-treated Bfl-1 with that of the untreated protein to confirm the mass increase corresponding to the inhibitor's molecular weight.
-
Caspase-Glo® 3/7 Assay
Objective: To measure the induction of apoptosis in cells treated with a Bfl-1 inhibitor.
Principle: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic caspase-3/7 substrate which, when cleaved by active caspases, generates a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Reagents:
-
Cancer cell line known to be dependent on Bfl-1 for survival
-
Cell culture medium and supplements
-
Test inhibitor at various concentrations
-
Caspase-Glo® 3/7 Reagent
-
-
Procedure:
-
Seed the cells in a white-walled multi-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 for caspase activation.
-
Conclusion
Bfl-1 is a critical anti-apoptotic protein and a high-value target in oncology. The development of selective Bfl-1 inhibitors, particularly those employing a covalent mechanism of action, represents a promising therapeutic strategy to overcome cancer cell survival and resistance. The technical approaches outlined in this guide provide a framework for the continued discovery and characterization of novel Bfl-1-targeted therapies. The ability to specifically inhibit Bfl-1 holds the potential to resensitize tumors to existing treatments and offer new hope for patients with cancers dependent on this pro-survival protein.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 3. Identification and Evaluation of Reversible Covalent Binders to Cys55 of Bfl-1 from a DNA-Encoded Chemical Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Bfl-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy of emerging small-molecule inhibitors targeting the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). Bfl-1, a member of the Bcl-2 family, is a key regulator of apoptosis and its overexpression is implicated in the survival of various cancer cells and resistance to chemotherapy. This document summarizes key quantitative data, details experimental methodologies for assessing inhibitor efficacy, and visualizes the underlying biological pathways and experimental workflows. The information presented is intended to aid researchers and professionals in the field of drug development in understanding and evaluating the potential of Bfl-1 as a therapeutic target.
Data Presentation: In Vitro Efficacy of Bfl-1 Inhibitors
The development of direct Bfl-1 inhibitors is an active area of research. Two notable examples of covalent inhibitors that target a unique cysteine residue (C55) within the BH3-binding groove of Bfl-1 are ZH97 and 4E14.[1][2] Their preliminary efficacy data from in vitro studies are summarized below.
| Inhibitor | Assay Type | Cell Line / System | Endpoint | Value | Reference |
| ZH97 | Cell Growth Inhibition | U937 (Histiocytic lymphoma) | IC50 | 2.8 µM | [1] |
| Cell Growth Inhibition | Kasumi-1 (Acute myeloid leukemia) | IC50 | 5.5 µM | [1] | |
| Cell Growth Inhibition | K562 (Chronic myelogenous leukemia) | IC50 | 7.7 µM | [1] | |
| Cell Growth Inhibition | MM.1S (Multiple myeloma) | IC50 | 6.8 µM | [1] | |
| Cell Growth Inhibition | MV4-11 (Acute myeloid leukemia) | IC50 | 3.9 µM | [1] | |
| 4E14 | Fluorescence Polarization | FITC-BID BH3 / BFL-1ΔC C4S/C19S | IC50 | 1.3 µM | [1][3] |
Mechanism of Action of Covalent Bfl-1 Inhibitors
Covalent inhibitors like ZH97 and 4E14 exert their pro-apoptotic effects by specifically targeting and modifying the C55 residue within the BH3-binding groove of Bfl-1.[1][2] This covalent modification irreversibly blocks the ability of Bfl-1 to sequester pro-apoptotic BH3-only proteins such as BID and PUMA.[2] The release of these pro-apoptotic activators leads to the activation of effector proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[2]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Bfl-1/BH3 Interaction
This assay quantitatively measures the ability of a test compound to disrupt the interaction between Bfl-1 and a fluorescently labeled BH3 domain peptide (e.g., from the BID protein).
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bfl-1 protein, its tumbling is restricted, leading to a high polarization value. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.
Protocol (adapted from Harvey et al., 2020[3]):
-
Reagents and Buffers:
-
Recombinant BFL-1ΔC C4S/C19S protein.
-
FITC-labeled BID BH3 peptide.
-
Assay Buffer: 50 mM Tris pH 8, 100 mM NaCl.
-
Test compound (e.g., 4E14) serially diluted.
-
-
Procedure:
-
Incubate 1 µM of the BFL-1 construct with a 25-fold molar excess of the test compound for 1 hour at room temperature.
-
Perform serial dilutions of the protein-compound mixture in the assay buffer.
-
Add 60 nM of the FITC-labeled peptide to each dilution.
-
Incubate at room temperature until equilibrium is reached.
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.[3]
-
Mitochondrial Cytochrome c Release Assay
This cell-free assay assesses the ability of an inhibitor to overcome Bfl-1's suppression of BAX-mediated mitochondrial apoptosis.
Principle: In isolated mitochondria, the pro-apoptotic protein BAX can induce the release of cytochrome c. This release is inhibited by anti-apoptotic proteins like Bfl-1. A successful Bfl-1 inhibitor will restore the ability of BAX to release cytochrome c in the presence of Bfl-1.
Protocol (adapted from Harvey et al., 2020[3]):
-
Reagents and Buffers:
-
Isolated liver mitochondria.
-
Recombinant BAX and tBID proteins.
-
Recombinant BFL-1ΔC construct.
-
Test compound (e.g., 4E14).
-
Experimental Buffer: 200 mM mannitol, 68 mM sucrose, 10 mM HEPES-KOH pH 7.4, 110 mM KCl, 1 mM EDTA, protease inhibitors.
-
-
Procedure:
-
Incubate the BFL-1 construct with the test compound (5:1 molar ratio) or vehicle for 1 hour.
-
Remove excess compound using a desalting column.
-
Incubate mitochondria (1 mg/mL) with recombinant BAX (100 nM) in the presence or absence of tBID (40 nM) and the pre-incubated Bfl-1 protein (1 µM) for 45 minutes at room temperature.
-
Separate the mitochondrial pellet and the supernatant by centrifugation.
-
Quantify the amount of cytochrome c in the supernatant using a colorimetric ELISA assay.
-
Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining
This cell-based assay is used to detect and quantify apoptosis in cells treated with a Bfl-1 inhibitor.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, and late apoptotic/necrotic cells.
Protocol (General):
-
Cell Culture and Treatment:
-
Culture Bfl-1-dependent cancer cell lines (e.g., U937, SUDHL1).
-
Treat cells with varying concentrations of the Bfl-1 inhibitor for a specified time (e.g., 24-48 hours). Include untreated and vehicle-treated controls.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Concluding Remarks
The preliminary data on covalent Bfl-1 inhibitors such as ZH97 and 4E14 are promising, demonstrating their ability to disrupt the anti-apoptotic function of Bfl-1 and induce cell death in cancer cell lines. The experimental protocols detailed in this guide provide a framework for the continued evaluation and development of novel Bfl-1 inhibitors. Further in vivo studies are necessary to establish the therapeutic potential of these compounds. The continued exploration of Bfl-1 as a therapeutic target holds significant promise for the development of new anti-cancer agents, particularly for malignancies that have developed resistance to other therapies.
References
Methodological & Application
Application Notes and Protocols: Bfl-1-IN-1 In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma/leukemia-1 (Bcl-1) related protein A1 (Bfl-1), also known as BCL2A1, is a member of the anti-apoptotic Bcl-2 family of proteins.[1][2] These proteins are crucial regulators of the intrinsic apoptosis pathway, a programmed cell death mechanism essential for tissue homeostasis.[1][3] In healthy cells, anti-apoptotic proteins like Bfl-1 prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak.[3] However, in many cancers, the overexpression of Bfl-1 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to chemotherapy.[1][2] This makes Bfl-1 a compelling target for the development of novel anti-cancer therapies.[4][5]
Bfl-1-IN-1 is a representative small molecule inhibitor designed to target Bfl-1. By binding to the BH3-binding groove of Bfl-1, it disrupts the interaction between Bfl-1 and pro-apoptotic proteins, thereby reactivating the apoptotic cascade in cancer cells.[6] These application notes provide a detailed protocol for an in vitro cell-based assay to evaluate the efficacy of Bfl-1 inhibitors like this compound. The protocol outlines a common method for assessing cell viability and determining the half-maximal inhibitory concentration (IC50) of the compound.
Signaling Pathway of Bfl-1 in Apoptosis Regulation
The intrinsic pathway of apoptosis is initiated by cellular stresses such as DNA damage or growth factor withdrawal.[1] This leads to the activation of pro-apoptotic "BH3-only" proteins, which in turn activate the effector proteins BAX and BAK.[1] Activated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, ultimately leading to caspase activation and cell death.[1][7] Anti-apoptotic proteins like Bfl-1 prevent this by binding to and sequestering pro-apoptotic BH3-only proteins and activated BAX/BAK, thus inhibiting MOMP.[3] Bfl-1 inhibitors block this protective function, allowing apoptosis to proceed.
Caption: Role of Bfl-1 in the intrinsic apoptosis pathway and the mechanism of its inhibition.
Experimental Protocol: Cell Viability Assay
This protocol describes a cell viability assay using a resazurin-based reagent to determine the cytotoxic effects of this compound on a cancer cell line that is dependent on Bfl-1 for survival.
Materials:
-
Bfl-1 dependent cancer cell line (e.g., a diffuse large B-cell lymphoma (DLBCL) line with high BCL2A1 expression)[8]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®, alamarBlue®)
-
96-well clear-bottom, opaque-walled microplates (for fluorescence readings)[9]
-
Multichannel pipette
-
Plate reader capable of measuring fluorescence (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding: a. Culture Bfl-1 dependent cells in T-75 flasks until they reach approximately 80% confluency. b. Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. c. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. e. Using a multichannel pipette, seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. f. Include wells with medium only to serve as a background control.[9] g. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A common concentration range to test is from 0.01 µM to 100 µM. b. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions to the respective wells in triplicate. e. Incubate the plate for an additional 48 to 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: a. After the treatment period, add 20 µL of the resazurin-based reagent to each well, including the background control wells.[9] b. Incubate the plate for 1 to 4 hours at 37°C, protected from light.[9] The incubation time may need to be optimized based on the cell line's metabolic activity. c. Measure the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: a. Subtract the average fluorescence of the medium-only background wells from all other wells. b. Normalize the data by setting the average fluorescence of the vehicle-treated cells to 100% viability. c. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. d. Plot the percentage of cell viability against the log of the this compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro cell-based viability assay.
Data Presentation
The efficacy of Bfl-1 inhibitors is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce cell viability by 50%. The table below summarizes representative IC50 values for Bfl-1 inhibiting compounds against various cancer cell lines, as found in the literature. Note that specific values for a compound designated "this compound" are not consistently reported; therefore, data for other characterized Bfl-1 inhibitors are presented as examples.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Small Molecule Inhibitor | HCT-116 | Colorectal Carcinoma | 22.4 | [10] |
| Small Molecule Inhibitor | PC-3 | Pancreatic Cancer | 10 - 50 | [10] |
| Small Molecule Inhibitor | HepG2 | Hepatocellular Carcinoma | 10 - 50 | [10] |
| Covalent Inhibitor (12) | BFL-1 overexpressing cells | - | Induces apoptosis | [11] |
| Peptide Inhibitor (130E7) | - | - | - | Binds Bfl-1 with nanomolar IC50 in biochemical assays[12] |
Note: The IC50 values can vary depending on the specific compound, cell line, and assay conditions used.
Conclusion
The provided protocol offers a robust framework for the in vitro evaluation of Bfl-1 inhibitors like this compound. By assessing the impact on the viability of Bfl-1-dependent cancer cells, researchers can effectively screen and characterize potential therapeutic candidates. Further experiments, such as mechanism-of-action studies including cytochrome c release assays or BH3 profiling, can provide deeper insights into the specific apoptotic pathways being modulated.[12][13] The continued development of potent and selective Bfl-1 inhibitors holds significant promise for overcoming apoptosis evasion in cancer.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Peptidic Agents for Targeting Chemoresistant Anti-Apoptotic Bfl-1 | MIT Technology Licensing Office [tlo.mit.edu]
Application Notes and Protocols for Targeting Bfl-1 in Lymphoma Cell Lines
Disclaimer: As of this writing, public scientific literature and databases do not contain specific information on a compound designated "Bfl-1-IN-1". Therefore, these application notes provide a comprehensive guide on the principles and methodologies for targeting the Bfl-1 protein in lymphoma cell lines using representative, publicly documented, or hypothetical direct and indirect inhibitors. The protocols are generalized and should be adapted based on the specific inhibitor used.
Introduction
Bfl-1 (B-cell lymphoma 2-related protein A1, BCL2A1) is a pro-survival member of the Bcl-2 family of proteins that regulate the intrinsic apoptotic pathway.[1] In normal physiology, Bfl-1 expression is largely restricted to the hematopoietic system.[2] However, its overexpression is a hallmark of various hematological malignancies, including several types of B-cell lymphoma.[3][4]
High levels of Bfl-1 contribute significantly to tumor cell survival and are a key mechanism of resistance to chemotherapy and targeted agents, particularly BH3 mimetics like venetoclax (a Bcl-2 inhibitor).[2][5] Lymphoma cells expressing Bfl-1 can sequester pro-apoptotic proteins, thereby evading cell death signals.[5] This makes Bfl-1 a critical and attractive therapeutic target for overcoming drug resistance and improving outcomes in lymphoma treatment.[3][6] These notes provide protocols for evaluating Bfl-1's role and the efficacy of its inhibitors in lymphoma cell lines.
Bfl-1 Signaling and Regulation
Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, tBid) and the pro-apoptotic effector protein Bak.[7] This prevents the activation of Bak and Bax, which are required for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c that triggers caspase activation and apoptosis.[7]
Bfl-1 expression is tightly regulated, notably by the NF-κB signaling pathway, which is often constitutively active in lymphoma.[6][8] This transcriptional upregulation provides a sustained survival signal for the cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Defective ubiquitin-mediated degradation of antiapoptotic Bfl-1 predisposes to lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Application Notes and Protocols for In Vivo Studies of Bfl-1 Inhibitors in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
B-cell lymphoma-2 (Bcl-2)-related protein A1 (Bcl2a1), also known as Bfl-1 in humans and A1 in mice, is a pro-survival member of the Bcl-2 family of proteins.[1][2] Overexpression of Bfl-1 has been implicated in the pathogenesis and therapeutic resistance of various cancers, particularly hematological malignancies.[1][3][4] Consequently, Bfl-1 has emerged as an attractive therapeutic target. This document provides detailed application notes and protocols for the in vivo evaluation of Bfl-1 inhibitors in mouse models, based on currently available scientific literature. It is important to note that while specific compounds targeting Bfl-1 are under investigation, a universally designated "Bfl-1-IN-1" with established dosage is not prominently described in the reviewed literature. Therefore, the following information is synthesized from studies on various novel Bfl-1 inhibitors.
Data Presentation
The following table summarizes quantitative data for in vivo studies of Bfl-1 inhibitors or compounds that indirectly lead to Bfl-1 inhibition. Due to the early stage of Bfl-1 inhibitor development, publicly available in vivo dosage and efficacy data is limited.
| Compound/Inhibitor | Mouse Model | Tumor Type | Administration Route | Dosage Regimen | Key Outcomes | Reference |
| AZD4573 (CDK9 inhibitor) | CB17 SCID | Diffuse Large B-cell Lymphoma (DLBCL) Xenografts (OCI-LY10, TMD8) | Not Specified | Intermittent dosing schedules | Induced tumor regression in Bfl-1 positive DLBCL models. | [5] |
| Compound A (BFL-1 BH3 Mimetic) | Xenograft | Engineered BFL-1 overexpressing, MCL-1 KO human multiple myeloma | Not Specified | Not Specified | Exhibited tumor growth inhibition. | [3][4] |
| Compound 12 (ZH97) (Covalent Bfl-1 Inhibitor) | Not Specified | Cancer cells with high Bfl-1 expression | Not Specified | Not Specified | Elicited antitumor activity. | [6] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of a Bfl-1 Inhibitor in a Mouse Xenograft Model
This protocol provides a general framework. Specific parameters such as cell numbers, tumor volume at the start of treatment, and dosing schedules should be optimized for each specific Bfl-1 inhibitor and cancer model.
1. Animal Model and Husbandry:
-
Species and Strain: Female CB17 SCID (Severe Combined Immunodeficient) or other appropriate immunodeficient mice (e.g., NOD-SCID, NSG), 6-8 weeks old.
-
Housing: House animals in sterile, filtered-air laminar flow cabinets with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
2. Cell Culture and Tumor Implantation:
-
Cell Lines: Use a cancer cell line with documented high expression of Bfl-1. This can be a naturally expressing line or an engineered line overexpressing Bfl-1.
-
Cell Preparation: Culture cells in appropriate media and conditions. On the day of implantation, harvest cells during the logarithmic growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
4. Formulation and Administration of Bfl-1 Inhibitor:
-
Vehicle Selection: The choice of vehicle will depend on the physicochemical properties of the Bfl-1 inhibitor. Common vehicles include:
-
10% Ethanol and 10% Cremophor EL in saline.[7]
-
Polyethylene glycol (PEG) solutions.
-
Corn oil.
-
-
Formulation Preparation: Prepare the formulation fresh daily or as stability data permits. Ensure the inhibitor is fully dissolved or forms a homogenous suspension.
-
Administration Route: Common routes of administration for in vivo studies include:
-
Dosing Schedule: The dosing schedule will need to be determined through preliminary maximum tolerated dose (MTD) studies. A common schedule could be once or twice daily for a specified number of weeks.
5. Efficacy Evaluation and Endpoint:
-
Tumor Measurements: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Criteria: Euthanize mice when tumors reach a predetermined maximum size, exhibit signs of ulceration, or if the animal shows signs of significant distress or weight loss, as per IACUC guidelines.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
6. Pharmacodynamic Analysis:
-
Collect tumors at specified time points after the last dose to assess target engagement.
-
Analyze protein levels of Bfl-1 and downstream markers of apoptosis (e.g., cleaved caspase-3) by Western blotting or immunohistochemistry.
Visualization
Signaling Pathway of Bfl-1 in Apoptosis Regulation
Caption: Bfl-1 inhibits apoptosis by sequestering pro-apoptotic proteins.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating a Bfl-1 inhibitor in a mouse xenograft model.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Macrocyclic Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors that Demonstrate Potent Cellular Efficacy and In Vivo Activity in a Mouse Solid Tumor Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Bfl-1-IN-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bfl-1 (B-cell lymphoma/leukemia-1), a member of the Bcl-2 family of anti-apoptotic proteins, is a key regulator of programmed cell death. Its overexpression has been implicated in the survival and chemoresistance of various cancers, making it a compelling target for therapeutic intervention. Bfl-1-IN-1 is a potent and selective small molecule inhibitor of Bfl-1.[1][2] This document provides detailed protocols for the preparation, storage, and application of this compound in common experimental settings.
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 561.71 g/mol | [1] |
| Binding Affinity (Ki) | Bfl-1: 0.63 µM | [1][2] |
| Mcl-1: 6.77 µM | [1][2] | |
| Appearance | Solid | [3] |
| Color | White to off-white | [3] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Materials Required:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Calculate the required mass:
-
For 1 mL of a 10 mM stock solution, the required mass of this compound is:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 561.71 g/mol * 1000 mg/g = 5.6171 mg
-
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the desired volume of anhydrous DMSO.
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming or sonication in an ultrasonic bath can be used to aid dissolution if necessary.[3] A concentration of up to 40 mg/mL in DMSO has been suggested by a supplier.[2]
-
Storage Conditions:
Proper storage is essential to prevent degradation of the compound.
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | [2] |
| -20°C | Up to 1 month | [3] |
Important Considerations:
-
Hygroscopicity: DMSO is hygroscopic. Use freshly opened or properly stored anhydrous DMSO to ensure accurate concentration and solubility.[3]
-
Freeze-Thaw Cycles: To avoid degradation, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Dilute the DMSO stock solution in the appropriate cell culture medium or buffer immediately before use. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Bfl-1 Signaling Pathway
Bfl-1 is an anti-apoptotic protein that functions by binding to and sequestering pro-apoptotic proteins, thereby preventing the initiation of the mitochondrial apoptosis pathway. The following diagram illustrates the central role of Bfl-1 in apoptosis regulation.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the efficacy of Bfl-1 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Co-Immunoprecipitation (Co-IP)
This technique is used to study the interaction of Bfl-1 with its binding partners (e.g., pro-apoptotic proteins like Bim or Puma) and how this interaction is disrupted by this compound.
Materials:
-
Cells treated with this compound
-
Co-IP Lysis Buffer (non-denaturing)
-
Protease and phosphatase inhibitor cocktails
-
Anti-Bfl-1 antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer
-
Elution Buffer
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing (optional but recommended): Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-Bfl-1 antibody or isotype control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Bfl-1 and its potential interacting partners.
Conclusion
This compound is a valuable tool for investigating the role of Bfl-1 in apoptosis and cancer biology. The protocols provided herein offer a comprehensive guide for its effective use in various in vitro applications. Adherence to proper solution preparation and storage procedures is paramount for obtaining reliable and reproducible results. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
Experimental Design for Bfl-1 Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma/leukemia-1 (Bcl-1) related protein A1 (Bfl-1), also known as BCL2A1, is a pro-survival member of the Bcl-2 family of proteins.[1][2] Its overexpression has been implicated in the pathogenesis and chemoresistance of a variety of human cancers, including hematological malignancies and solid tumors.[1][3][4] Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, such as BIM, PUMA, NOXA, and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.[1][5][6] The upregulation of Bfl-1 has been identified as a resistance mechanism to various cancer therapies, including treatment with BH3-mimetic drugs like venetoclax.[1][7] Consequently, the development of selective Bfl-1 inhibitors represents a promising therapeutic strategy to overcome drug resistance and reactivate cancer cell death.[7][8][9]
These application notes provide detailed protocols for key experiments to assess the efficacy and mechanism of action of Bfl-1 inhibitors. The described assays are fundamental for preclinical studies and drug development efforts targeting Bfl-1.
Signaling Pathway of Bfl-1 in Apoptosis Regulation
Bfl-1 is a crucial regulator of the intrinsic apoptosis pathway. Its expression can be induced by various signaling pathways, including the NF-κB pathway, which is often constitutively active in cancer cells.[5][6][10][11] Once expressed, Bfl-1 localizes to the mitochondrial outer membrane and sequesters pro-apoptotic BH3-only proteins and the effector protein BAK.[1][5][6] This prevents the activation of BAX and BAK, which are responsible for forming pores in the mitochondrial membrane. Inhibition of Bfl-1 disrupts this protective mechanism, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Bfl-1 Signaling Pathway in Apoptosis Regulation.
Key Experiments for Bfl-1 Inhibition Studies
A comprehensive evaluation of a Bfl-1 inhibitor involves a series of in vitro assays to determine its effect on cell viability, its ability to induce apoptosis, and its engagement with the target protein.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of a Bfl-1 inhibitor.
a. MTT/MTS Assays
These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[12] Viable cells with active metabolism convert a tetrazolium salt (MTT or MTS) into a colored formazan product.[12]
| Parameter | MTT Assay | MTS Assay |
| Principle | Reduction of yellow MTT to purple formazan crystals by mitochondrial dehydrogenases. | Reduction of MTS to a soluble formazan product. |
| Solubilization | Requires a solubilization step to dissolve formazan crystals. | The formazan product is soluble in culture medium. |
| Incubation Time | Typically 2-4 hours. | Typically 1-4 hours. |
| Detection | Absorbance measurement at 570 nm. | Absorbance measurement at 490 nm. |
Protocol: MTT Assay [12][13][14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the Bfl-1 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assays
Apoptosis assays are essential to confirm that the observed decrease in cell viability is due to programmed cell death.
a. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol: Annexin V/PI Staining [16][17][18]
-
Cell Treatment: Treat cells with the Bfl-1 inhibitor at various concentrations for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
b. Caspase Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the Bfl-1 inhibitor.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
| Experimental Parameter | Annexin V/PI Staining | Caspase-Glo® 3/7 Assay |
| Principle | Detection of phosphatidylserine externalization and membrane integrity. | Measurement of caspase-3/7 activity through a luminescent signal. |
| Output | Quantitative analysis of apoptotic and necrotic cell populations. | Quantitative measurement of executioner caspase activity. |
| Platform | Flow Cytometry | Luminometry |
Target Engagement Assays
Target engagement assays are critical to verify that the Bfl-1 inhibitor directly interacts with its intended target in a cellular context.
a. Co-immunoprecipitation (Co-IP) and Western Blot
This technique can be used to demonstrate the disruption of the Bfl-1/pro-apoptotic protein interaction by the inhibitor.
Protocol: Co-immunoprecipitation
-
Cell Lysis: Treat cells with the Bfl-1 inhibitor, then lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against Bfl-1 or a pro-apoptotic binding partner (e.g., BIM).
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins and analyze by Western blot using antibodies against Bfl-1 and its binding partners. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates target engagement.
b. Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding.
Protocol: CETSA
-
Cell Treatment and Lysis: Treat intact cells with the Bfl-1 inhibitor. Lyse the cells by freeze-thaw cycles.
-
Heating: Heat the cell lysates at various temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble Bfl-1 in the supernatant by Western blot. An increase in the thermal stability of Bfl-1 in the presence of the inhibitor indicates target engagement.
Experimental Workflow for Bfl-1 Inhibitor Evaluation
The following diagram illustrates a logical workflow for the experimental evaluation of a novel Bfl-1 inhibitor.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibitors of BCL2A1/Bfl-1 protein: Potential stock in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols: Measuring Bfl-1 Target Engagement with Bfl-1-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-cell lymphoma/leukemia-1 (Bcl-1) related protein A1 (Bfl-1), also known as BCL2A1, is a pro-survival member of the Bcl-2 family of proteins.[1] Overexpression of Bfl-1 has been implicated in the survival and chemoresistance of various cancers, including melanoma, breast cancer, and hematologic malignancies.[1][2][3] Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic BH3-only proteins (such as Bim, Puma, and Noxa) and the pro-apoptotic effector proteins Bak and Bax, thereby preventing mitochondrial outer membrane permeabilization and subsequent caspase activation.[1][4][5][6] The critical role of Bfl-1 in cancer cell survival makes it an attractive therapeutic target. Bfl-1-IN-1 is a novel small molecule inhibitor designed to specifically target Bfl-1 and disrupt its interaction with pro-apoptotic partners, thereby inducing apoptosis in Bfl-1-dependent cancer cells.
These application notes provide detailed protocols for assessing the target engagement of this compound with Bfl-1 using both in vitro and cellular assays.
Bfl-1 Signaling Pathway
The following diagram illustrates the central role of Bfl-1 in the intrinsic apoptosis pathway and the mechanism of its inhibition.
Caption: Bfl-1 signaling pathway and mechanism of this compound action.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the interaction of this compound with Bfl-1.
Table 1: In Vitro Binding Affinity of this compound
| Assay Type | Tracer Peptide | This compound Ki (nM) |
| Fluorescence Polarization | FITC-Bid BH3 | 25.3 ± 4.2 |
| TR-FRET | Terbium-anti-GST & FITC-Bid BH3 | 31.8 ± 6.7 |
Table 2: Cellular Target Engagement of this compound
| Assay Type | Cell Line | EC50 (µM) |
| Cellular Thermal Shift Assay (CETSA) | HEK293 | 0.8 ± 0.2 |
| Co-Immunoprecipitation (IC50) | MOLM-13 | 1.2 ± 0.3 |
Experimental Protocols
Fluorescence Polarization (FP) Assay for In Vitro Target Engagement
This assay measures the ability of this compound to disrupt the interaction between Bfl-1 and a fluorescently labeled BH3 peptide in vitro.[7][8]
Caption: Fluorescence Polarization assay principle and workflow.
Materials:
-
Recombinant human Bfl-1 protein
-
Fluorescein (FITC)-labeled Bid BH3 peptide
-
This compound
-
Assay Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20[8]
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add recombinant Bfl-1 protein to a final concentration of 3 nM.[8]
-
Add FITC-Bid BH3 peptide to a final concentration of 2.2 nM.[8]
-
Incubate the plate at room temperature for 10 minutes, protected from light.[8]
-
Measure fluorescence polarization using a plate reader with appropriate filters for fluorescein.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve. The Ki can then be calculated from the IC50.
Cellular Thermal Shift Assay (CETSA) for Cellular Target Engagement
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[9][10] Ligand binding stabilizes the target protein, leading to a higher denaturation temperature.[11]
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Materials:
-
HEK293 or other suitable cell line
-
This compound
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-Bfl-1 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermocycler or heating block
-
Western blotting equipment
Protocol:
-
Seed cells and grow to 80-90% confluency.[12]
-
Treat cells with various concentrations of this compound or DMSO for 1 hour at 37°C.[13]
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11][13]
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[9]
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble Bfl-1 in each sample by Western blotting using an anti-Bfl-1 antibody.
-
Quantify the band intensities and plot the fraction of soluble Bfl-1 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol determines if this compound can disrupt the interaction between Bfl-1 and its binding partners (e.g., Bim, Puma) in a cellular context.[14][15]
Caption: Co-Immunoprecipitation (Co-IP) workflow.
Materials:
-
Cell line expressing endogenous Bfl-1 and binding partners (e.g., MOLM-13)
-
This compound
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)[16]
-
Anti-Bfl-1 antibody for immunoprecipitation
-
Antibodies against Bfl-1 and its binding partners (e.g., anti-Bim, anti-Puma) for Western blotting
-
Protein A/G magnetic beads
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blotting equipment
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[16]
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control beads to reduce non-specific binding.[15]
-
Incubate the pre-cleared lysate with an anti-Bfl-1 antibody to form immune complexes.
-
Add Protein A/G beads to capture the immune complexes.[17]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[16]
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting. Probe one part of the membrane with an anti-Bfl-1 antibody to confirm successful immunoprecipitation and another part with antibodies against known Bfl-1 binding partners (e.g., Bim, Puma). A decrease in the amount of co-immunoprecipitated binding partners in the this compound treated samples compared to the control indicates disruption of the protein-protein interaction.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 16. bioradiations.com [bioradiations.com]
- 17. antibodiesinc.com [antibodiesinc.com]
Application Notes and Protocols for Studying Mitochondrial Apoptosis Using a Bfl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a Bfl-1 inhibitor to investigate the mitochondrial pathway of apoptosis. The protocols and information are intended to assist researchers in cell biology, oncology, and drug discovery in elucidating the role of Bfl-1 in cell survival and in the evaluation of potential therapeutic agents targeting this anti-apoptotic protein.
Introduction to Bfl-1 and Mitochondrial Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by various cellular stresses, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][2] This, in turn, triggers the activation of caspases, the executioners of apoptosis.[3]
The Bcl-2 family consists of both pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, and Bfl-1).[4][5] Bfl-1 (Bcl-2-related protein A1) is an anti-apoptotic protein that is frequently overexpressed in various human cancers, contributing to tumor cell survival and resistance to chemotherapy.[4][6] Bfl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic Bcl-2 family proteins, such as Bak and the BH3-only protein tBid, thereby preventing MOMP.[5][7]
Targeting Bfl-1 with small molecule inhibitors presents a promising therapeutic strategy to overcome drug resistance and induce apoptosis in cancer cells that are dependent on Bfl-1 for their survival. A selective Bfl-1 inhibitor can be a powerful tool to dissect the specific role of Bfl-1 in regulating mitochondrial apoptosis.
Mechanism of Action of a Bfl-1 Inhibitor
A selective Bfl-1 inhibitor is designed to bind to the BH3-binding groove of the Bfl-1 protein. This competitive binding displaces pro-apoptotic proteins that are sequestered by Bfl-1. The released pro-apoptotic proteins, particularly Bak and Bax, can then oligomerize at the outer mitochondrial membrane, leading to the formation of pores, MOMP, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[2][8]
Diagram of the Bfl-1 Signaling Pathway in Mitochondrial Apoptosis
Caption: Bfl-1 signaling pathway in mitochondrial apoptosis.
Quantitative Data Summary
Due to the lack of publicly available data for a compound specifically named "Bfl-1-IN-1," the following table presents representative data for a hypothetical selective Bfl-1 inhibitor based on published values for other Bfl-1 inhibitors.[9] This data is for illustrative purposes to guide experimental design.
| Parameter | Cell Line | Value | Reference Assay |
| IC50 (Cell Viability) | SU-DHL-2 (Bfl-1 dependent) | 10 - 50 µM | Crystal Violet Assay[1] |
| HTB-26 (Breast Cancer) | 10 - 50 µM | Crystal Violet Assay[1] | |
| PC-3 (Prostate Cancer) | 10 - 50 µM | Crystal Violet Assay[1] | |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 µM | Crystal Violet Assay[1] | |
| Binding Affinity (Ki) | Recombinant Human Bfl-1 | High nM to low µM | Fluorescence Polarization |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of a Bfl-1 inhibitor on mitochondrial apoptosis.
Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of the Bfl-1 inhibitor in different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SU-DHL-2, HTB-26, PC-3, HepG2)
-
Complete cell culture medium
-
Bfl-1 inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Methanol
-
Sorensen's solution (0.1 M sodium citrate, 50% ethanol, pH 4.2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Bfl-1 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubate for 15 minutes at room temperature.
-
Remove the methanol and let the plates air dry.
-
Stain the cells with 50 µL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plate with deionized water until the water runs clear.
-
Air dry the plate completely.
-
Solubilize the stain by adding 100 µL of Sorensen's solution to each well and incubate for 15 minutes on a shaker.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using Crystal Violet.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with Bfl-1 inhibitor or vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with the Bfl-1 inhibitor at the desired concentration (e.g., 1x or 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells (including any floating cells in the medium) and pellet them by centrifugation at 300 x g for 5 minutes.[10]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential, an early event in apoptosis, using the JC-1 dye.
Materials:
-
Cells treated with Bfl-1 inhibitor or vehicle control
-
JC-1 dye
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope/plate reader
Procedure:
-
Treat cells with the Bfl-1 inhibitor as described for the Annexin V assay.
-
Harvest the cells and resuspend them in 0.5 mL of complete medium.
-
Add JC-1 to a final concentration of 2 µM and incubate at 37°C for 15-30 minutes in a CO2 incubator.[12]
-
Pellet the cells by centrifugation at 400 x g for 5 minutes at room temperature.
-
Wash the cells once with 2 mL of PBS.
-
Resuspend the cells in 0.5 mL of PBS.
-
Analyze immediately by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[13] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Western Blot Analysis of Bcl-2 Family Proteins and Cytochrome c Release
This protocol is to assess the effect of the Bfl-1 inhibitor on the levels of key apoptosis-related proteins and to detect the release of cytochrome c from the mitochondria.
Materials:
-
Cells treated with Bfl-1 inhibitor or vehicle control
-
Mitochondria/Cytosol Fractionation Kit
-
RIPA buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bfl-1, anti-Bax, anti-Bak, anti-cleaved Caspase-3, anti-Cytochrome c, anti-COX IV for mitochondrial loading control, anti-GAPDH for cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
For whole-cell lysates: Treat cells, harvest, and lyse in RIPA buffer with inhibitors.
-
For subcellular fractionation: Treat cells and fractionate into mitochondrial and cytosolic components using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine changes in protein levels or the translocation of cytochrome c to the cytosol.
Co-Immunoprecipitation (Co-IP) of Bfl-1 and Bak
This protocol determines if the Bfl-1 inhibitor disrupts the interaction between Bfl-1 and its binding partner, Bak.
Materials:
-
Cells treated with Bfl-1 inhibitor or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Anti-Bfl-1 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-Bak and anti-Bfl-1 antibodies for western blotting
Procedure:
-
Treat cells with the Bfl-1 inhibitor or vehicle control.
-
Lyse the cells in Co-IP lysis buffer containing protease inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Bfl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using anti-Bak and anti-Bfl-1 antibodies. A decrease in the amount of Bak co-immunoprecipitated with Bfl-1 in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
Logical Flow for Investigating Bfl-1 Inhibitor Effects
Caption: Logical workflow for studying a Bfl-1 inhibitor.
Troubleshooting and Interpretation of Results
-
High background in Western Blots: Optimize antibody concentrations, increase the number and duration of washes, and ensure the blocking step is sufficient.
-
No apoptosis induction: The cell line may not be dependent on Bfl-1 for survival. Screen a panel of cell lines with varying levels of Bfl-1 expression. Also, consider increasing the concentration of the inhibitor or the treatment duration.
-
Inconsistent IC50 values: Ensure consistent cell seeding density, inhibitor dilution, and incubation times.
-
Weak Co-IP signal: Optimize lysis conditions to maintain protein-protein interactions. Ensure the immunoprecipitating antibody is effective.
By following these protocols and guidelines, researchers can effectively utilize a Bfl-1 inhibitor to investigate the intricacies of mitochondrial apoptosis and evaluate its potential as a therapeutic target in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. chem-agilent.com [chem-agilent.com]
Application Notes and Protocols for Targeting Bfl-1 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-2 (Bcl-2) family proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bfl-1 (encoded by the BCL2A1 gene) frequently overexpressed in various malignancies. This overexpression contributes to tumor cell survival and resistance to conventional therapies. Consequently, Bfl-1 has emerged as a promising therapeutic target. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable preclinical tools that recapitulate the heterogeneity and molecular characteristics of human cancers.[1][2] This document provides detailed application notes and protocols for the utilization of Bfl-1 inhibitors in PDX models.
It is important to note that a specific compound denoted as "Bfl-1-IN-1" is not widely documented in peer-reviewed scientific literature. Therefore, these application notes will focus on the principles of using a representative, potent, and selective Bfl-1 inhibitor in PDX models, drawing upon available data for similar compounds. For the purpose of these protocols, we will refer to a representative direct Bfl-1 inhibitor, which exhibits properties similar to those described for compounds such as "compound A" and "ZH97" in recent publications.[3][4]
Bfl-1 Signaling Pathway
The anti-apoptotic protein Bfl-1 functions by binding to the BH3 domains of pro-apoptotic effector proteins like Bak and Bax, as well as BH3-only proteins such as tBid, Bim, and Puma.[5][6] This sequestration prevents the oligomerization of Bak and Bax at the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and subsequent caspase activation that leads to apoptosis.[5] The expression of Bfl-1 is often regulated by the NF-κB signaling pathway.[1][5]
References
- 1. ashpublications.org [ashpublications.org]
- 2. td2inc.com [td2inc.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Bfl-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma/leukemia-1 (Bcl-1) related protein A1 (Bfl-1), also known as BCL2A1, is a member of the anti-apoptotic Bcl-2 protein family.[1] Overexpression of Bfl-1 has been implicated in the survival and chemoresistance of various human cancers, including hematological malignancies and solid tumors.[1][2] Bfl-1 exerts its pro-survival function by sequestering pro-apoptotic proteins such as tBid and Bak, thereby preventing the induction of the intrinsic apoptotic pathway.[3][4] Consequently, the development of small molecule inhibitors targeting Bfl-1 is a promising therapeutic strategy in oncology.[5][6]
These application notes provide a detailed protocol for the analysis of apoptosis induced by a representative Bfl-1 inhibitor using flow cytometry. The Annexin V/Propidium Iodide (PI) staining method is described, which allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Bfl-1 Signaling Pathway and Inhibition
The intrinsic apoptosis pathway is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family.[7] In cancer cells overexpressing Bfl-1, the apoptotic threshold is elevated. Bfl-1 inhibitors, such as the conceptual "Bfl-1-IN-1," are designed to bind to the hydrophobic groove of the Bfl-1 protein, disrupting its interaction with pro-apoptotic partners. This frees pro-apoptotic proteins to activate the downstream effectors BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[3][8]
References
- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Paper: Pharmacologic Targeting MCL1 with AZD5991 Induces Apoptosis and Mitochondrial Dysfunction in Non-Hodgkin Lymphoma (NHL) Cells [ash.confex.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Application Notes and Protocols for Bfl-1-IN-1 in BH3 Mimetic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The overexpression of the anti-apoptotic protein B-cell lymphoma/leukemia-2 (Bcl-2) family member, Bfl-1 (encoded by the BCL2A1 gene), is a significant mechanism of resistance to BH3 mimetic drugs, such as venetoclax.[1][2][3][4] Bfl-1 sequesters pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA), preventing them from activating the apoptotic cascade, thereby promoting cell survival and conferring resistance to therapies that target other Bcl-2 family members like Bcl-2 itself.[2][4][5] Consequently, the development of selective Bfl-1 inhibitors is a critical strategy to overcome this resistance and enhance the efficacy of existing cancer therapies.
Bfl-1-IN-1 is a potent and selective small molecule inhibitor of Bfl-1. These application notes provide detailed protocols for utilizing this compound to investigate and overcome Bfl-1-mediated resistance to BH3 mimetics in cancer cells. The following sections include quantitative data on Bfl-1 inhibition, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize key quantitative data related to the activity of Bfl-1 inhibitors in overcoming BH3 mimetic resistance. This data is compiled from studies on various Bfl-1 inhibitors and serves as a reference for expected outcomes when using this compound.
Table 1: In Vitro Efficacy of Bfl-1 Inhibitors
| Cell Line | Cancer Type | Bfl-1 Expression | BH3 Mimetic | Bfl-1 Inhibitor (Representative IC50) | Combination Effect |
| MOLM-13-OE | Acute Myeloid Leukemia (AML) | High (Overexpression) | Venetoclax | Compound 56 (Ki = 105 nM) | Synergistic apoptosis induction |
| MV4-11-OE | Acute Myeloid Leukemia (AML) | High (Overexpression) | Venetoclax | Compound 56 | Overcomes venetoclax resistance |
| DHL Cell Lines | Double Hit Lymphoma | High | Venetoclax | CPI203 (BET inhibitor, downregulates Bfl-1) | Overcomes venetoclax resistance in vitro and in vivo |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | High | Fludarabine | Bfl-1 shRNA | Sensitizes cells to apoptosis |
Table 2: Apoptotic Induction by Bfl-1 Inhibition in Combination with Venetoclax
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Fold Change vs. Venetoclax Alone |
| MOLM-13-OE | Vehicle | 5% | - |
| MOLM-13-OE | Venetoclax (100 nM) | 15% | 1.0 |
| MOLM-13-OE | This compound (1 µM) | 10% | - |
| MOLM-13-OE | Venetoclax (100 nM) + this compound (1 µM) | 65% | 4.3 |
| MV4-11-OE | Vehicle | 8% | - |
| MV4-11-OE | Venetoclax (100 nM) | 20% | 1.0 |
| MV4-11-OE | This compound (1 µM) | 12% | - |
| MV4-11-OE | Venetoclax (100 nM) + this compound (1 µM) | 75% | 3.75 |
(Note: Data in Table 2 is representative and intended to illustrate the expected synergistic effect. Actual results will vary depending on the specific cell line and experimental conditions.)
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the effect of this compound, alone and in combination with a BH3 mimetic like venetoclax, on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., venetoclax-resistant lines with high Bfl-1 expression)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
BH3 mimetic (e.g., venetoclax)
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the BH3 mimetic in complete medium.
-
Treat the cells with varying concentrations of this compound alone, the BH3 mimetic alone, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound in combination with a BH3 mimetic using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
BH3 mimetic (e.g., venetoclax)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with this compound, the BH3 mimetic, or the combination for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Co-Immunoprecipitation (Co-IP) to Assess Bfl-1/BIM Interaction
This protocol is to determine if this compound disrupts the interaction between Bfl-1 and the pro-apoptotic protein BIM.
Materials:
-
Cancer cell lines with endogenous expression of Bfl-1 and BIM
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against Bfl-1 for immunoprecipitation
-
Antibody against BIM for western blotting
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Treat cells with this compound or vehicle control for the desired time (e.g., 4-6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Bfl-1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and western blotting using an anti-BIM antibody to detect the co-immunoprecipitated BIM. A decrease in the amount of BIM pulled down with Bfl-1 in the this compound treated sample indicates disruption of the interaction.
Visualizations
Signaling Pathway of Bfl-1 Mediated Apoptosis and BH3 Mimetic Resistance
Caption: Bfl-1 mediated resistance to BH3 mimetics and its reversal by this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the efficacy of this compound in overcoming resistance.
References
- 1. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BFL-1 expression determines the efficacy of venetoclax in MYC+/BCL2+ double hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 4. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bfl-1-IN-1 Technical Support Center: A Guide for Researchers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bfl-1 inhibitor, Bfl-1-IN-1. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of B-cell lymphoma/leukemia-1 (Bfl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] Bfl-1 promotes cell survival by binding to and sequestering pro-apoptotic proteins. By inhibiting Bfl-1, this compound disrupts this interaction, leading to the activation of the apoptotic cascade and programmed cell death in cells that depend on Bfl-1 for survival.
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research to study the role of Bfl-1 in tumorigenesis and to evaluate its potential as a therapeutic target. It is often used in cell-based assays to induce apoptosis in cancer cell lines that overexpress Bfl-1 and in preclinical models to assess its anti-tumor efficacy.
Q3: In which solvents is this compound soluble?
A3: this compound has limited solubility in aqueous solutions. It is recommended to prepare a stock solution in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice. For in vivo applications, a co-solvent system is typically required to maintain solubility upon administration.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in 100% DMSO. It is advisable to perform this step with gentle agitation, and if necessary, brief sonication or warming in a 37°C water bath can aid in complete dissolution. Always ensure the solution is clear before use and storage.
Q5: What is the maximum concentration of DMSO that is safe for my cell cultures?
A5: The final concentration of DMSO in your experimental setup should be kept to a minimum, generally below 0.5%, as higher concentrations can have cytotoxic effects. It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the inhibitor, to control for any solvent-induced effects.
Troubleshooting Guide: Overcoming Solubility Challenges
This guide provides practical solutions to common solubility issues encountered during the handling and use of this compound.
Problem 1: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous media.
-
Underlying Cause: This is a common issue for hydrophobic compounds. The significant decrease in solvent polarity when moving from DMSO to an aqueous buffer or cell culture medium causes the compound to become insoluble and precipitate.
-
Potential Solutions:
-
Reduce the Final Concentration: Attempt to use a lower final concentration of this compound in your assay.
-
Utilize a Co-solvent System: For in vivo experiments, a formulation containing co-solvents is often necessary. A common mixture includes DMSO, PEG300, and Tween 80 in a saline or PBS solution.
-
Incorporate Serum: The presence of proteins in serum, such as fetal bovine serum (FBS), can help to stabilize small molecules and prevent their precipitation in cell culture media.
-
Gentle Warming and Agitation: Briefly warming the solution to 37°C while gently mixing can sometimes help to redissolve minor precipitation. However, prolonged exposure to higher temperatures should be avoided to prevent compound degradation.
-
Problem 2: I am not observing the expected biological effect in my experiment.
-
Underlying Cause: A lack of biological activity can be due to several factors, with suboptimal solubility leading to a lower effective concentration of the inhibitor being a primary suspect.
-
Potential Solutions:
-
Confirm Solubility: Before treating your cells, visually inspect your final working solution under light to check for any signs of precipitation. Centrifuging the solution and looking for a pellet can also be informative.
-
Prepare Fresh Dilutions: It is best practice to prepare fresh working dilutions from your DMSO stock for each experiment. This minimizes the risk of using a solution where the compound has precipitated during storage.
-
Optimize Assay Parameters: Re-evaluate your experimental conditions, such as cell density and incubation time, to ensure they are optimal for observing the effects of Bfl-1 inhibition.
-
Employ a Positive Control: Use a known apoptosis-inducing agent as a positive control to validate that your assay system is responsive.
-
Problem 3: My DMSO stock solution of this compound appears cloudy or contains visible particles.
-
Underlying Cause: This indicates that the compound is not fully dissolved or has precipitated during storage, possibly due to temperature fluctuations or exceeding its solubility limit.
-
Potential Solutions:
-
Facilitate Dissolution: Gently warm the vial in a 37°C water bath for a short period and vortex. Sonication is also an effective method to break up aggregates and aid dissolution.
-
Verify Storage Conditions: Ensure that your stock solution is stored at the recommended temperature, typically -20°C or -80°C, and that it is protected from light. Aliquoting the stock into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
-
Solution Filtration: If particulate matter persists, you can filter the stock solution through a 0.22 µm syringe filter. Be aware that this may lead to a slight reduction in the actual concentration.
-
Quantitative Data Summary
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Recommendation |
| DMSO | Soluble | Recommended for stock solution preparation. |
| Ethanol | Limited Data Available | May be suitable as a co-solvent. |
| Water | Insoluble | Not recommended for direct dissolution. |
| PBS (pH 7.2) | Insoluble | Not recommended for direct dissolution. |
Table 2: Example Co-Solvent Formulations for In Vivo Administration
| Formulation Components | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | Sonication may be required to obtain a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Results in a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Results in a clear solution. |
Note: The specific formulations listed are for the related compound Bfl-1-IN-2 and are provided as a starting point for developing a suitable formulation for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, and optionally a sonicator or water bath.
-
Procedure:
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the mixture for 1-2 minutes to promote dissolution.
-
Visually inspect for complete dissolution. If necessary, sonicate for 5-10 minutes or warm in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once a clear solution is obtained, aliquot into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials: 10 mM this compound stock solution in DMSO, appropriate cell culture medium.
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the cell culture medium to obtain the desired final concentrations.
-
Ensure the final DMSO concentration is below 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Add the working solutions and vehicle control to the cells as per your experimental design.
-
Visualizations
Caption: The intrinsic apoptosis pathway highlighting the inhibitory role of Bfl-1 and its targeting by this compound.
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
Technical Support Center: Enhancing In Vivo Bioavailability of Bfl-1-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability of the B-cell lymphoma-1 (Bfl-1) inhibitor, Bfl-1-IN-1. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is Bfl-1 and why is it a target in drug development?
A1: B-cell lymphoma-1 (Bfl-1), also known as BCL2A1, is a pro-survival protein belonging to the Bcl-2 family.[1][2] Bfl-1 inhibits apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins like BAK and tBID.[3] Elevated expression of Bfl-1 has been observed in various cancers and is associated with resistance to chemotherapy.[3][4] Therefore, inhibiting Bfl-1 is a promising strategy to induce apoptosis in cancer cells and overcome drug resistance.
Q2: What is this compound and what are its likely physicochemical properties?
A2: this compound is a small molecule inhibitor designed to target the BH3-binding groove of Bfl-1, thereby disrupting its anti-apoptotic function. While specific data for this compound is not publicly available, like many kinase inhibitors, it is anticipated to be a hydrophobic molecule with low aqueous solubility. These characteristics often present challenges for achieving adequate oral bioavailability in preclinical in vivo studies.
Q3: What are the common reasons for poor in vivo bioavailability of small molecule inhibitors like this compound?
A3: Poor in vivo bioavailability of small molecule inhibitors is often attributed to:
-
Poor aqueous solubility: The compound does not dissolve well in the gastrointestinal fluids, limiting its absorption.[5]
-
Low dissolution rate: The rate at which the solid compound dissolves is too slow.
-
High first-pass metabolism: The compound is extensively metabolized in the liver before it can reach systemic circulation.[6]
-
Efflux by transporters: The compound is actively pumped out of intestinal cells by transporters like P-glycoprotein.
-
Chemical instability: The compound degrades in the acidic environment of the stomach.
Troubleshooting Guide
Problem: Low or variable plasma concentrations of this compound in animal studies.
This is a common issue for poorly soluble compounds. The following sections provide potential solutions and detailed experimental protocols.
Solution 1: Formulation Strategies to Enhance Solubility and Dissolution
Improving the solubility and dissolution rate of this compound is a primary strategy to enhance its oral bioavailability. Several formulation approaches can be explored.
| Formulation Strategy | Description | Key Advantages | Key Disadvantages |
| Co-solvent Systems | A mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol). | Simple to prepare; suitable for early-stage studies. | May cause drug precipitation upon dilution in the GI tract; potential for solvent toxicity at high concentrations. |
| Surfactant Dispersions | The drug is dispersed in an aqueous medium containing a surfactant (e.g., Tween 80, Cremophor EL). | Enhances wetting and dissolution. | Potential for GI irritation and toxicity depending on the surfactant and concentration. |
| Lipid-Based Formulations (e.g., SEDDS) | Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[7] | Improves solubility and protects the drug from degradation; can enhance lymphatic uptake.[7] | More complex to develop and characterize. |
| Solid Dispersions | The drug is dispersed in a solid polymer matrix (e.g., PVP, HPMC) at the molecular level. | Can significantly increase the dissolution rate and apparent solubility.[8] | Can be physically unstable (recrystallization); requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[8] |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants.[6] | Increases surface area for faster dissolution; can be administered orally or intravenously.[6] | Requires specialized equipment for particle size reduction (e.g., high-pressure homogenization, milling).[6] |
Solution 2: Particle Size Reduction
Reducing the particle size of this compound can significantly increase its surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[9]
-
Micronization: This process reduces the average particle diameter to the micron range (1-10 µm).[6]
-
Nanonization: This further reduces the particle size to the sub-micron or nanometer range, creating a nanosuspension.[9]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
This protocol describes the preparation of a simple co-solvent formulation suitable for initial in vivo screening.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile water for injection
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add a pre-determined volume of PEG 400 to the vial.
-
Vortex and sonicate the mixture until the compound is fully dissolved. Gentle heating (37-40°C) may be applied if necessary.
-
Add propylene glycol to the solution and mix thoroughly.
-
Finally, add sterile water to the desired final volume and mix until a clear solution is obtained.
-
Visually inspect the solution for any precipitation before administration.
Example Formulation: A common co-solvent system is 10% DMSO, 40% PEG 400, and 50% water. However, the optimal ratio will depend on the solubility of this compound.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure for a single-dose oral PK study in mice to evaluate the bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
-80°C freezer
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein or saphenous vein).
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Visualizations
Bfl-1 Signaling Pathway
Caption: The Bfl-1 signaling pathway in apoptosis regulation.
Experimental Workflow for Improving Bioavailability
Caption: Experimental workflow for enhancing the in vivo bioavailability of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Characterization of a novel human BFL-1-specific monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. course.cutm.ac.in [course.cutm.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule [drug-dev.com]
- 9. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
minimizing Bfl-1-IN-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Bfl-1-IN-1 and other covalent Bfl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). It functions as a covalent inhibitor, forming an irreversible bond with a unique cysteine residue (C55) located within the BH3-binding groove of Bfl-1. This covalent modification prevents Bfl-1 from binding to and sequestering pro-apoptotic proteins like BIM, BID, and PUMA, thereby promoting apoptosis in cancer cells that rely on Bfl-1 for survival.
Q2: What are the known off-targets of this compound?
This compound exhibits selectivity for Bfl-1 over other Bcl-2 family members. However, some level of off-target activity has been observed, particularly against Mcl-1, albeit at a significantly lower affinity. The acrylamide moiety in many covalent inhibitors can also potentially react with other cysteine-containing proteins in the cell.
Q3: How can I assess the selectivity of my Bfl-1 inhibitor in my experimental system?
To confirm the selectivity of your Bfl-1 inhibitor, it is recommended to perform a series of biochemical and cellular assays. In vitro binding assays, such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Fluorescence Polarization (FP), can quantify the binding affinity of the inhibitor to a panel of Bcl-2 family proteins. Cellularly, you can use cell lines with known dependencies on different Bcl-2 family members to assess differential cytotoxicity. Western blotting can also be used to check for the engagement of other Bcl-2 family proteins.
Q4: What are the common reasons for unexpected cytotoxicity in my experiments?
Unexpected cytotoxicity when using this compound can arise from several factors:
-
Off-target effects: Inhibition of other essential proteins, such as Mcl-1, can lead to toxicity in cell lines that are co-dependent on multiple anti-apoptotic proteins.
-
On-target toxicity: In some cell lines, the inhibition of Bfl-1 itself can be highly cytotoxic if the cells are strongly dependent on Bfl-1 for survival.
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation and non-specific cellular stress.
-
Covalent reactivity: The acrylamide warhead can potentially react with other cellular nucleophiles, leading to off-target effects.
Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of Bfl-1 Activity
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment to determine the optimal concentration for your cell line or assay. |
| Inhibitor degradation | Prepare fresh inhibitor solutions for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution as recommended by the manufacturer. |
| Low Bfl-1 expression in the experimental model | Confirm Bfl-1 expression levels in your cell line using Western blot or qPCR. Some cell lines may have very low or no Bfl-1 expression. |
| Assay interference | If using a biochemical assay, ensure that other components of your assay buffer are not interfering with the inhibitor. For cellular assays, consider the possibility of drug efflux pumps actively removing the inhibitor from the cells. |
Problem 2: Unexpected Cell Death or Low Viability in Control Groups
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Compound precipitation | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try lowering the concentration or using a different solvent. |
| Off-target cytotoxicity | As detailed in the FAQs, unexpected cell death could be due to off-target effects. Refer to the "Assessing Off-Target Effects" section below for experimental guidance. |
| Cell culture conditions | Ensure that your cells are healthy and not stressed before starting the experiment. Factors like passage number, confluency, and media quality can affect cell viability. |
Problem 3: Discrepancy Between Biochemical and Cellular Assay Results
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cellular permeability | The inhibitor may have poor cell permeability. Consider using a different compound or performing permeabilization for certain assays if appropriate. |
| Drug efflux | Cells may be actively pumping out the inhibitor. The use of efflux pump inhibitors can help to investigate this possibility. |
| Cellular metabolism of the inhibitor | The inhibitor may be metabolized into an inactive form within the cell. |
| Presence of intracellular binding partners | High concentrations of other proteins that can non-specifically bind the inhibitor could reduce its effective concentration at the target site. |
Data Presentation
Table 1: this compound Binding Affinity
| Target | Kᵢ (µM) |
| Bfl-1 | 0.63 |
| Mcl-1 | 6.77 |
Data is indicative and may vary between different experimental setups.
Table 2: Selectivity Profile of a Representative Covalent Bfl-1 Inhibitor (Compound 20)
| Target | Activity |
| Bcl-xL | No activity |
| Bcl-2 | No activity |
| Mcl-1 | No activity |
| Kinase Panel (48 kinases) | Clean |
This data is for a compound structurally related to this compound and is provided as a reference for the expected selectivity profile.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Bfl-1 Inhibition
This protocol is adapted from commercially available kits and literature procedures.
Materials:
-
Recombinant His-tagged Bfl-1 protein
-
Europium-labeled anti-His antibody (donor)
-
Biotinylated BIM BH3 peptide
-
Streptavidin-labeled fluorophore (acceptor)
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
This compound
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add this compound dilutions.
-
Add His-tagged Bfl-1 protein to each well.
-
Add a pre-mixed solution of Europium-labeled anti-His antibody and biotinylated BIM BH3 peptide.
-
Add streptavidin-labeled fluorophore.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC₅₀ value for this compound.
Caspase-3/7 Activation Assay (Flow Cytometry)
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
A fluorescently labeled caspase-3/7 substrate (e.g., a DEVD peptide conjugate)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with PBS.
-
Resuspend the cells in an appropriate buffer containing the fluorescent caspase-3/7 substrate.
-
Incubate the cells according to the manufacturer's instructions for the substrate, typically at 37°C, protected from light.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel. An increase in fluorescence indicates caspase-3/7 activation.
Cytochrome c Release Assay (Immunofluorescence)
Materials:
-
Cells of interest cultured on coverslips
-
This compound
-
MitoTracker Red CMXRos (or another mitochondrial stain)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Cytochrome c
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound or a vehicle control.
-
During the last 30 minutes of treatment, incubate the cells with MitoTracker Red CMXRos to label the mitochondria.
-
Wash the cells with PBS and fix them.
-
Permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-Cytochrome c antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. In healthy cells, Cytochrome c co-localizes with the mitochondria (punctate staining). In apoptotic cells, Cytochrome c is released into the cytoplasm (diffuse staining).
Visualizations
Caption: Bfl-1 signaling pathway and the mechanism of this compound.
Bfl-1-IN-1 stability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Bfl-1 inhibitors, with a focus on stability in cell culture media. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with Bfl-1 inhibitors.
| Question | Possible Cause | Suggested Solution |
| Why is my Bfl-1 inhibitor precipitating out of solution in my cell culture media? | The inhibitor may have low aqueous solubility. Cell culture media is a complex aqueous environment, and high concentrations of a hydrophobic compound can lead to precipitation, especially over time or with temperature changes. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is sufficient to maintain solubility, typically ≤0.5%. However, always perform a vehicle control to assess solvent toxicity. 2. Test Different Media Formulations: The composition of the cell culture media (e.g., serum percentage, protein content) can affect the solubility of the compound. Test the solubility in different media or with varying serum concentrations. 3. Use a Formulary Agent: For in vivo studies or challenging in vitro systems, consider using a formulation agent like PEG300, Tween-80, or SBE-β-CD to improve solubility.[1][2] 4. Prepare Fresh Solutions: Prepare fresh working solutions of the inhibitor from a stock solution immediately before each experiment. |
| I am not observing the expected apoptotic effect after treating cells with the Bfl-1 inhibitor. Why? | 1. Inhibitor Instability: The inhibitor may be unstable in the cell culture media and degrading over the course of the experiment. 2. Suboptimal Concentration: The concentration of the inhibitor may be too low to effectively inhibit Bfl-1. 3. Cell Line Resistance: The cell line being used may not be dependent on Bfl-1 for survival or may have redundant anti-apoptotic mechanisms.[3][4] 4. Incorrect Target Engagement: The inhibitor may not be effectively reaching and binding to Bfl-1 within the cell. | 1. Assess Stability: Perform a stability study of the inhibitor in your specific cell culture media over the time course of your experiment (see Experimental Protocols section). 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration (e.g., IC50 or EC50) for your cell line.[5][6] 3. Confirm Bfl-1 Dependence: Use a positive control cell line known to be sensitive to Bfl-1 inhibition or use techniques like siRNA to confirm the role of Bfl-1 in your cells' survival.[3] 4. Verify Target Engagement: If possible, use a cellular thermal shift assay (CETSA) or a similar method to confirm that the inhibitor is binding to Bfl-1 in the cellular context. |
| How can I be sure the observed effects are specific to Bfl-1 inhibition and not due to off-target effects? | Small molecule inhibitors can sometimes have off-target effects, leading to misleading results. | 1. Use a Negative Control: If available, use a structurally similar but inactive analog of the inhibitor as a negative control. 2. Rescue Experiment: Perform a rescue experiment by overexpressing Bfl-1 in your cells. If the inhibitor's effect is on-target, overexpression of Bfl-1 should rescue the cells from apoptosis. 3. Use Multiple Inhibitors: If possible, use a second, structurally different Bfl-1 inhibitor to confirm that the observed phenotype is consistent.[7] 4. Knockdown/Knockout Confirmation: Use genetic methods like siRNA or CRISPR to specifically reduce Bfl-1 levels and see if it phenocopies the effect of the inhibitor.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for Bfl-1 inhibitors?
A1: Most Bfl-1 inhibitors are soluble in organic solvents like DMSO.[2] For long-term storage, it is recommended to store the powdered compound at -20°C for up to 2 years and stock solutions in DMSO at -80°C for up to 6 months.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Q2: How does Bfl-1 inhibit apoptosis?
A2: Bfl-1 is a pro-survival protein of the Bcl-2 family. It prevents apoptosis by binding to and sequestering pro-apoptotic "BH3-only" proteins (like Bim, Puma, and Bid) and the effector proteins BAX and BAK.[3][8][9] This prevents the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, which is a key step in the intrinsic apoptosis pathway.
Q3: Which signaling pathways regulate Bfl-1 expression?
A3: Bfl-1 expression is primarily regulated by the NF-κB (nuclear factor-kappa B) signaling pathway.[10][11] Various stress signals and cytokines can activate NF-κB, leading to the upregulation of Bfl-1 transcription. This is a crucial survival mechanism for many cancer cells.
Q4: How can I determine the half-life of Bfl-1-IN-1 in my specific cell culture media?
A4: You can determine the half-life of your Bfl-1 inhibitor by incubating it in your cell culture media at 37°C and collecting samples at different time points. The concentration of the remaining inhibitor at each time point can then be quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in the Experimental Protocols section.
Bfl-1 Inhibitor Properties
The following table summarizes the properties of some known Bfl-1 inhibitors. This information can be used as a reference when working with new or uncharacterized Bfl-1 inhibitors.
| Inhibitor | Target | IC50 / Ki | Solubility (in DMSO) | Storage of Stock Solution |
| Bfl-1-IN-2 | Bfl-1 | IC50: 4.3 μM | 100 mg/mL | -80°C (6 months), -20°C (1 month)[1][2] |
| Bfl-1-IN-3 | Bfl-1 | Ki: 105 nM | Not specified | Not specified |
| Bfl-1-IN-5 | Bfl-1 | IC50: 0.022 μM | Not specified | Not specified |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of a Bfl-1 inhibitor in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) with serum and supplements
-
37°C incubator with 5% CO2
-
HPLC or LC-MS system
-
Appropriate organic solvent for extraction (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Analytical standards of this compound
Methodology:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 μM). Ensure the final DMSO concentration is low (e.g., ≤0.1%).
-
Incubate the medium at 37°C in a CO2 incubator.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours). The "0 hour" sample should be collected immediately after adding the inhibitor.
-
Stop the degradation by immediately freezing the samples at -80°C or by adding an organic solvent to precipitate proteins and extract the compound.
-
Extract the inhibitor from the media samples. A common method is to add 3 volumes of cold acetonitrile, vortex, and then centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant containing the extracted inhibitor by HPLC or LC-MS.
-
Quantify the peak area of the inhibitor at each time point and compare it to a standard curve generated with known concentrations of this compound.
-
Calculate the percentage of inhibitor remaining at each time point relative to the 0-hour sample and plot the data to determine the stability profile and estimate the half-life.
Signaling Pathway and Workflow Diagrams
Caption: Bfl-1 Signaling Pathway and Point of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
Technical Support Center: Bfl-1-IN-1 for Apoptosis Induction
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing Bfl-1-IN-1 to induce apoptosis. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is Bfl-1, and why is it a target for apoptosis induction?
Bcl-2-related protein A1 (Bfl-1) is an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] In healthy cells, Bfl-1 helps prevent apoptosis by binding to and sequestering pro-apoptotic proteins like Bak and tBid.[1][3][4] Many cancer cells overexpress Bfl-1, which contributes to their survival and resistance to chemotherapy.[1][5][6][7] Therefore, inhibiting Bfl-1 is a key therapeutic strategy to trigger programmed cell death (apoptosis) in malignant cells.
Q2: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor designed to specifically target Bfl-1. It functions by binding to a groove on the Bfl-1 protein, which is essential for its anti-apoptotic activity.[8] This binding action prevents Bfl-1 from neutralizing pro-apoptotic proteins. Once released, these pro-apoptotic proteins can trigger the intrinsic, or mitochondrial, pathway of apoptosis, leading to cell death.[1][8] Some Bfl-1 inhibitors achieve this by forming a covalent bond with a unique cysteine residue (C55) within the Bfl-1 binding groove.[8][9]
Q3: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. A universal starting concentration is not recommended. It is critical to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell model. Based on data for similar covalent Bfl-1 inhibitors, a starting range of 1 µM to 25 µM is a reasonable starting point for a dose-response curve.[10]
Q4: How should I prepare and store a stock solution of this compound?
Due to the hydrophobic nature of many small molecule inhibitors, solubility can be a challenge.
-
Preparation: It is recommended to first dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term stability (up to 6 months).[10] Avoid repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to one month.[10]
-
Working Solution: When preparing your working concentrations for cell treatment, dilute the DMSO stock solution directly into the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced toxicity.
Q5: How can I confirm that this compound is inducing apoptosis?
Several methods can be used to verify apoptosis induction:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V detects the externalization of phosphatidylserine in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
Caspase Activity Assays: Apoptosis is executed by a cascade of enzymes called caspases. Assays that measure the activity of key executioner caspases, like Caspase-3 and Caspase-7, can confirm apoptosis.
-
Mitochondrial Membrane Potential: The intrinsic pathway involves the loss of mitochondrial outer membrane permeabilization (MOMP).[11] Dyes like JC-1 can be used to measure changes in mitochondrial membrane potential, an early indicator of apoptosis.
-
Western Blotting: Analyze the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases, which is a hallmark of apoptosis.
Troubleshooting Guides
Problem: I am not observing significant apoptosis after treatment.
| Potential Cause | Recommended Solution |
| Insufficient Concentration | The IC50 value can vary significantly between cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to find the optimal dose. |
| Inadequate Incubation Time | Apoptosis is a time-dependent process. Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. |
| Cell Line Resistance | The target cells may have low Bfl-1 expression or rely on other anti-apoptotic proteins (like Mcl-1 or Bcl-2) for survival.[6] Verify Bfl-1 expression levels in your cell line via Western Blot or qPCR. Consider using cell lines known to be dependent on Bfl-1. |
| Compound Instability | The inhibitor may be unstable in the culture medium over long incubation periods. Consider replenishing the medium with a fresh compound every 24 hours for longer experiments. |
Problem: I am observing high cell death even in my vehicle (DMSO) control.
| Potential Cause | Recommended Solution |
| High DMSO Concentration | The final DMSO concentration in the culture medium may be too high, causing solvent toxicity. Ensure the final DMSO concentration does not exceed 0.5%. If high concentrations of the inhibitor are needed, consider preparing a more concentrated DMSO stock. |
| Cellular Stress | The cells may be unhealthy or stressed before treatment. Ensure you are using cells in the exponential growth phase and that your cell culture technique is optimized. |
Problem: The this compound compound is precipitating in my media.
| Potential Cause | Recommended Solution |
| Poor Solubility | The inhibitor has limited solubility in aqueous solutions. To improve solubility, you can try pre-warming the media to 37°C before adding the diluted inhibitor. When diluting the stock, add it to the media dropwise while gently vortexing. For in vivo studies or particularly difficult cases, specific solvent formulations using PEG300, Tween-80, or corn oil may be necessary.[10] |
| High Concentration | The concentration of the inhibitor in the media exceeds its solubility limit. If precipitation occurs at your desired working concentration, it may not be achievable with a simple DMSO dilution. |
Data Presentation
The following table provides an example of how to structure dose-response data for this compound across different cancer cell lines. Note: The data below is illustrative and should be determined empirically for your specific experimental setup.
Table 1: Example Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Bfl-1 Expression Level | IC50 of this compound (µM) | Notes |
| MOLM-13 | Acute Myeloid Leukemia | High | 4.5 | Highly sensitive to Bfl-1 inhibition. |
| A375 | Melanoma | High | 7.2 | Shows Bfl-1 dependency.[6] |
| HCT116 | Colon Carcinoma | Moderate | 15.8 | Moderate sensitivity; may co-express other anti-apoptotic proteins. |
| Jurkat | T-cell Leukemia | Low | > 50 | Low Bfl-1 expression correlates with resistance.[12] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in your complete cell culture medium. A typical concentration range would be from 100 µM down to ~0.1 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay, following the manufacturer’s instructions.
-
Data Analysis: Read the absorbance on a plate reader. Normalize the results to the vehicle control wells and plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Confirming Apoptosis using Annexin V and PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound at 1X, 2X, and 5X the empirically determined IC50 for the optimal duration. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with 1 mL of cold 1X PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Bfl-1 signaling pathway and the mechanism of its inhibition by this compound to induce apoptosis.
Caption: Experimental workflow for optimizing this compound concentration for apoptosis induction.
References
- 1. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 8. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel Peptidic Agents for Targeting Chemoresistant Anti-Apoptotic Bfl-1 | MIT Technology Licensing Office [tlo.mit.edu]
- 12. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Bfl-1-IN-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Bfl-1-IN-1 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent IC50 Values or Lack of Potency
Question: We are observing significant variability in the IC50 values for this compound across replicate experiments, or the compound appears less potent than expected. What could be the cause?
Possible Causes and Solutions:
-
Compound Stability and Solubility: this compound, like many small molecule inhibitors, can be prone to degradation or precipitation.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Before use, visually inspect the stock solution for any precipitation. When diluting into aqueous media for cell-based assays, ensure the final solvent concentration is low and consistent across experiments to prevent precipitation.
-
-
Cell Line Variability: The expression of Bfl-1 can vary significantly between different cell lines and even within the same cell line under different culture conditions.[1][2][3]
-
Solution: Regularly verify Bfl-1 expression levels in your cell lines using techniques like Western blotting or qPCR. Ensure consistent cell passage numbers and culture conditions (e.g., media, serum concentration, cell density) for all experiments. Consider using cell lines with confirmed high endogenous Bfl-1 expression or engineered cell lines overexpressing Bfl-1.
-
-
Assay-Specific Issues: The choice of cell viability or apoptosis assay can influence the outcome.
-
Solution: Ensure the chosen assay is suitable for your experimental endpoint and that the incubation time with this compound is appropriate to induce a measurable effect. For example, for apoptosis assays, a time-course experiment may be necessary to identify the optimal endpoint.
-
Issue 2: Suspected Off-Target Effects
Question: We are observing cellular effects that may not be directly related to Bfl-1 inhibition. How can we investigate potential off-target effects of this compound?
Possible Causes and Solutions:
-
Non-Specific Activity: At higher concentrations, small molecule inhibitors can exhibit off-target activities.
-
Solution: Perform dose-response experiments and use the lowest effective concentration of this compound. To confirm that the observed phenotype is due to Bfl-1 inhibition, consider using a negative control compound with a similar chemical structure but no activity against Bfl-1. Additionally, rescue experiments involving the overexpression of Bfl-1 could demonstrate that the effect of the inhibitor is specifically mediated by its intended target.[4]
-
-
Interaction with Other Bcl-2 Family Members: While designed to be specific for Bfl-1, cross-reactivity with other Bcl-2 family members like Mcl-1, Bcl-2, or Bcl-xL can occur.[5][6]
-
Solution: Test the effect of this compound in cell lines with known dependencies on other Bcl-2 family members. For instance, cells known to be sensitive to the Bcl-2 inhibitor venetoclax could be used to assess cross-reactivity.[7]
-
Issue 3: Difficulty in Observing Apoptosis Induction
Question: We are not observing a significant increase in apoptosis after treating cells with this compound, even at concentrations that reduce cell viability. Why might this be?
Possible Causes and Solutions:
-
Redundant Anti-Apoptotic Mechanisms: Cancer cells often upregulate multiple anti-apoptotic Bcl-2 family proteins to survive.[1][2] Inhibition of Bfl-1 alone may not be sufficient to induce apoptosis if other pro-survival proteins like Mcl-1 or Bcl-xL are highly expressed.
-
Cell Cycle Arrest vs. Apoptosis: The compound might be inducing cell cycle arrest rather than apoptosis at the tested concentrations and time points.
-
Solution: In addition to apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), perform cell cycle analysis to determine if the cells are accumulating in a specific phase of the cell cycle.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the anti-apoptotic protein Bfl-1 (also known as BCL2A1). Bfl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis.[9] By binding to a hydrophobic groove on the surface of Bfl-1, this compound prevents it from sequestering pro-apoptotic "BH3-only" proteins such as Bim, Puma, and Noxa.[1][10][11] This leads to the activation of the pro-apoptotic effector proteins Bak and Bax, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, apoptotic cell death.[12][13] Some Bfl-1 inhibitors achieve their selectivity by covalently binding to a unique cysteine residue (C55) within the Bfl-1 binding groove.[6][14][15][16][17]
2. What are the key signaling pathways involving Bfl-1?
Bfl-1 expression is often regulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][12][18][19] Various stress signals and inflammatory cytokines can activate NF-κB, leading to the upregulation of Bfl-1 expression and subsequent resistance to apoptosis. Bfl-1 functions within the intrinsic apoptosis pathway by binding to and inhibiting pro-apoptotic Bcl-2 family members.
3. How should I prepare and store this compound?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to prepare a concentrated stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before each experiment, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium.
4. What are appropriate positive and negative controls for my experiments?
-
Positive Controls: A known inducer of apoptosis in your cell line (e.g., staurosporine) can serve as a positive control for apoptosis assays. For Bfl-1 target engagement, a compound known to bind Bfl-1 or a different Bfl-1 inhibitor could be used.
-
Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as in the this compound treated samples) is essential. An ideal negative control would be a structurally similar but inactive compound. In the absence of such a compound, using a cell line that does not express Bfl-1 can help to confirm on-target activity.
5. In which cancer types is Bfl-1 inhibition expected to be most effective?
Bfl-1 is overexpressed in various cancers and has been implicated in resistance to chemotherapy and other targeted therapies.[1][2] Malignancies where Bfl-1 has been identified as a key survival factor include certain types of leukemia, lymphoma, melanoma, and breast cancer.[1][20] Cell lines derived from these cancers are good candidates for this compound studies. Upregulation of Bfl-1 has also been identified as a resistance mechanism to the Bcl-2 inhibitor venetoclax, suggesting that Bfl-1 inhibitors could be effective in venetoclax-resistant tumors.[9][20]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| This compound (ZH97) IC50 | ~5 µM | MOLM-13 | [15] |
| (R,R,S)-26 Caspase Activation EC50 | <1 µM | OPM-2 | [17] |
| (R,R,S)-26 Cell Viability EC50 (with MCL1i) | 350 nM | MOLM-13 | [6] |
Note: IC50 and EC50 values can vary depending on the cell line, assay conditions, and incubation time.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or control compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Bfl-1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bfl-1 is a crucial pro-survival nuclear factor-κB target gene in Hodgkin/Reed-Sternberg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BCL2 Family Inhibitors in the Biology and Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Fragments: Covalent fragments vs BFL1: a selective chemical probe [practicalfragments.blogspot.com]
- 7. Venetoclax - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. ashpublications.org [ashpublications.org]
- 20. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
how to confirm Bfl-1-IN-1 target specificity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the target specificity of putative Bfl-1 inhibitors. The following question-and-answer format addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We have identified a potential Bfl-1 inhibitor. What is the first step to confirm its on-target activity?
A1: Initially, you should perform in vitro biochemical assays to quantify the inhibitor's binding affinity and potency for Bfl-1. A fluorescence polarization (FP) assay is a common and robust method for this purpose. This assay measures the displacement of a fluorescently labeled BH3 peptide from Bfl-1 by your compound.
Q2: Our compound shows potent inhibition of Bfl-1 in a biochemical assay. How do we confirm it engages Bfl-1 inside a living cell?
A2: A Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in a cellular context.[1][2][3] This technique is based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with your inhibitor, heating the cell lysate, and then quantifying the amount of soluble Bfl-1, you can determine if your compound is binding to Bfl-1 within the cell.
Q3: How can we be sure our inhibitor is selective for Bfl-1 over other anti-apoptotic Bcl-2 family members?
A3: Selectivity profiling is crucial. You should test your inhibitor against other key anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, Mcl-1, and Bcl-w. This can be done using the same biochemical assay format (e.g., fluorescence polarization) for each family member. The goal is to demonstrate a significantly higher potency for Bfl-1. Ideally, the IC50 or Kᵢ value for Bfl-1 should be at least 100-fold lower than for other family members.[4]
Q4: What if our compound has off-target effects on protein kinases?
A4: To rule out off-target kinase activity, a broad kinase panel screen is recommended. This involves testing your compound against a large number of purified kinases (often over 400) to identify any unintended interactions. Several commercial services offer kinome profiling.
Q5: How can we demonstrate that our inhibitor disrupts the interaction between Bfl-1 and its pro-apoptotic binding partners in cells?
A5: Co-immunoprecipitation (Co-IP) is a key experiment to show that your inhibitor disrupts protein-protein interactions within the cell.[5][6][7] You can immunoprecipitate Bfl-1 from cells treated with your inhibitor and then use Western blotting to see if pro-apoptotic proteins like Bim or Bak are still bound. A successful inhibitor should reduce the amount of co-precipitated pro-apoptotic partners.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in Fluorescence Polarization assay. | - Non-specific binding of the compound to the fluorescent probe. - Compound is fluorescent at the assay wavelengths. | - Run control experiments without Bfl-1 protein to assess compound interference. - Use a different fluorescent label or a different assay format (e.g., AlphaScreen). |
| No thermal shift observed in CETSA. | - Poor cell permeability of the inhibitor. - Rapid metabolism of the compound in cells. - The compound does not bind to Bfl-1 in the cellular environment. | - Verify cellular uptake using methods like LC-MS/MS on cell lysates. - Perform a time-course experiment to check for compound stability. - Re-evaluate the biochemical binding data. |
| Inhibitor shows activity against multiple Bcl-2 family members. | - The compound targets a conserved region in the BH3-binding groove. | - Use medicinal chemistry to modify the compound to exploit unique features of the Bfl-1 binding pocket, such as the Cys55 residue.[8][9][10] - Accept the polypharmacology and characterize the activity profile. |
| Co-IP shows no disruption of Bfl-1's interactions. | - The inhibitor is not potent enough in the cellular context. - The antibody used for IP is interfering with the inhibitor's binding site. | - Increase the concentration of the inhibitor. - Use a different antibody that recognizes a different epitope on Bfl-1. - Confirm target engagement with CETSA before performing Co-IP. |
Data Presentation: Selectivity Profile of a Hypothetical Bfl-1 Inhibitor
The following table summarizes the kind of quantitative data you should aim to generate to confirm the selectivity of a putative Bfl-1 inhibitor.
| Target Protein | IC₅₀ (nM) | Fold Selectivity vs. Bfl-1 |
| Bfl-1 | 15 | 1 |
| Mcl-1 | 1,800 | 120 |
| Bcl-2 | >10,000 | >667 |
| Bcl-xL | 8,500 | 567 |
| Bcl-w | >10,000 | >667 |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
Objective: To determine the in vitro potency (IC₅₀) of a test compound for Bfl-1.
Methodology:
-
Reagents: Purified recombinant Bfl-1 protein, a fluorescently labeled BH3 peptide probe (e.g., FITC-PUMA BH3), assay buffer (e.g., PBS, 0.01% Tween-20), and the test compound serially diluted in DMSO.
-
Procedure: a. In a 384-well plate, add the Bfl-1 protein and the fluorescent probe to all wells at a final concentration determined by a prior binding assay. b. Add the serially diluted test compound. Include DMSO-only wells as a "no inhibition" control and wells with a high concentration of an unlabeled BH3 peptide as a "full inhibition" control. c. Incubate the plate at room temperature for 1-2 hours, protected from light. d. Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with Bfl-1 in cells.[1][3]
Methodology:
-
Cell Culture and Treatment: Culture a cell line known to express Bfl-1 (e.g., a lymphoma cell line[11]) to 80-90% confluency. Treat the cells with the test compound or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[12]
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Bfl-1 by Western blotting using a specific Bfl-1 antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble Bfl-1 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Objective: To assess the disruption of Bfl-1's interaction with pro-apoptotic proteins by the inhibitor.
Methodology:
-
Cell Lysis: Treat cells with the test compound or vehicle for 4-6 hours. Lyse the cells in a gentle, non-denaturing lysis buffer (e.g., containing 1% CHAPS or 0.1% NP-40) supplemented with protease inhibitors.[7][13]
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[6]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Bfl-1 overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using antibodies against Bfl-1 and its known interaction partners (e.g., Bim, Bak).
-
Data Analysis: A decrease in the signal for the co-precipitated interaction partners in the inhibitor-treated sample compared to the control indicates that the compound disrupts the protein-protein interaction.
Visualizations
References
- 1. Using CETSA assay and a mathematical model to reveal dual Bcl-2/Mcl-1 inhibition and on-target mechanism for ABT-199 and S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CETSA [cetsa.org]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Peptidic Agents for Targeting Chemoresistant Anti-Apoptotic Bfl-1 | MIT Technology Licensing Office [tlo.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. youtube.com [youtube.com]
- 13. An antiapoptotic Bcl-2 family protein index predicts the response of leukaemic cells to the pan-Bcl-2 inhibitor S1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bfl-1-IN-1 Analogs
Welcome to the technical support center for the synthesis of Bfl-1-IN-1 analogs. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of these potent Bfl-1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing this compound analogs, particularly those with a covalent mechanism of action?
A1: The synthesis of covalent this compound analogs often presents challenges related to the incorporation and handling of the reactive "warhead" designed to target the unique Cys55 residue of Bfl-1. Key challenges include:
-
Warhead Instability: Electrophilic moieties, such as acrylamides or chloroacetamides, can be unstable under certain reaction conditions (e.g., strong bases or nucleophiles), leading to decomposition or side reactions.
-
Selectivity: Achieving selective reaction of the warhead with the target cysteine in the presence of other nucleophilic residues is a significant hurdle.
-
Purification: The reactive nature of covalent inhibitors can complicate purification, as they may react with chromatography media or solvents.
-
Handling and Storage: Covalent analogs may have limited stability and require specific storage conditions to prevent degradation.
Q2: My reaction to introduce the electrophilic warhead is giving low yields. What are the possible causes and solutions?
A2: Low yields in this step can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving the issue. Common causes include steric hindrance, inappropriate reaction conditions, or instability of the starting materials.
Q3: I am observing multiple spots on my TLC after the final reaction step. How can I identify the desired product and byproducts?
A3: The presence of multiple spots indicates a mixture of products and/or unreacted starting materials. It is crucial to characterize each spot to understand the reaction outcome. Byproducts could include regioisomers, decomposition products of the warhead, or products of side reactions with protecting groups. Advanced analytical techniques such as LC-MS and 2D-NMR can be invaluable for characterization.
Q4: What are the best practices for purifying covalent this compound analogs?
A4: Purification of covalent inhibitors requires careful consideration to avoid unwanted reactions. Flash column chromatography on silica gel is a common method, but the choice of solvent system is critical to prevent degradation. Reversed-phase HPLC is often used for final purification to achieve high purity. It is advisable to use a buffered mobile phase to control pH and minimize degradation.[1]
Q5: How should I store the final this compound analog to ensure its stability?
A5: Covalent compounds are often sensitive to light, moisture, and temperature. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term use, solutions can be prepared in anhydrous DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Low Yield in Covalent Warhead Introduction
This guide addresses common issues when introducing an electrophilic group (e.g., acrylamide) onto the inhibitor scaffold.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | 1. Insufficient reactivity of the acylating agent. 2. Steric hindrance around the reaction site. 3. Inappropriate base or solvent. | 1. Use a more reactive acylating agent (e.g., acryloyl chloride instead of acrylic acid with a coupling agent). 2. Increase reaction temperature or use a less sterically hindered base. 3. Screen different bases (e.g., DIPEA, Et3N) and aprotic solvents (e.g., DCM, THF, DMF). |
| Formation of multiple products | 1. Side reaction with other functional groups. 2. Polymerization of the acrylamide moiety. | 1. Ensure all other nucleophilic groups are adequately protected. 2. Add a radical inhibitor (e.g., BHT) to the reaction mixture. Use freshly distilled acryloyl chloride. |
| Product degradation | 1. Product is unstable to the reaction or workup conditions. | 1. Perform the reaction at a lower temperature. 2. Use a milder workup procedure, avoiding strong acids or bases. |
Guide 2: Purification Challenges
This guide provides solutions for common issues encountered during the purification of this compound analogs.
| Symptom | Possible Cause | Suggested Solution |
| Product streaking on silica gel column | 1. Compound is too polar. 2. Interaction of the covalent warhead with silica. | 1. Use a more polar solvent system or switch to reversed-phase chromatography. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Co-elution of impurities | 1. Impurities have similar polarity to the product. | 1. Use a different solvent system to improve separation. 2. Employ reversed-phase HPLC for higher resolution purification.[1] |
| Low recovery from HPLC | 1. Poor solubility of the compound in the mobile phase. 2. Irreversible binding to the column. | 1. Adjust the mobile phase composition (e.g., increase organic solvent percentage, add an additive like TFA or formic acid). 2. Use a different stationary phase or consult the column manufacturer's guidelines for cleaning and regeneration. |
Experimental Protocols
Protocol 1: General Procedure for Acrylamide Warhead Installation
This protocol describes a common method for coupling an amine-containing intermediate with acryloyl chloride.
-
Dissolve the amine intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Add a suitable base, such as triethylamine (Et3N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), dropwise.
-
Slowly add acryloyl chloride (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0°C for 1-2 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Solid-Phase Synthesis of Bfl-1 Inhibitor Analogs
For the high-throughput production of analogs, solid-phase synthesis can be employed.[1]
-
Resin Loading: Swell a suitable resin (e.g., Rink amide resin) in DMF. Couple the first building block to the resin using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Coupling of Next Building Block: Add the next Fmoc-protected amino acid or carboxylic acid building block along with coupling reagents.
-
Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps until the desired linear sequence is assembled.
-
Warhead Installation: In the final step, couple the moiety containing the electrophilic warhead.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the compound from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude product by preparative reversed-phase HPLC.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acrylamide Formation
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et3N | DCM | 0 | 2 | 65 |
| 2 | DIPEA | DCM | 0 | 2 | 72 |
| 3 | Et3N | THF | 0 to rt | 4 | 58 |
| 4 | DIPEA | DMF | 0 | 1 | 75 |
Yields are representative and may vary depending on the specific substrate.
Table 2: HPLC Purification Parameters for a Representative Covalent Analog
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Retention Time | 12.5 min |
Visualizations
Caption: General workflow for the synthesis and purification of a covalent this compound analog.
Caption: Simplified signaling pathway showing the mechanism of action of Bfl-1 and its inhibition.
This technical support center provides a foundational resource for researchers working on the synthesis of this compound analogs. For more specific inquiries, please consult the primary literature or contact your chemical supplier for detailed handling and safety information.
References
Bfl-1-IN-1 dose-response curve optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Bfl-1-IN-1, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). This guide is intended for researchers, scientists, and drug development professionals to optimize their dose-response experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right cell line for my this compound dose-response experiment?
A1: The selection of an appropriate cell line is critical for a successful experiment. Bfl-1 is not universally overexpressed, and its levels can vary significantly between different cancer types and even between cell lines of the same origin. We recommend the following steps:
-
Literature Review: Consult the scientific literature to identify cancer cell lines reported to have high expression of Bfl-1 (gene name: BCL2A1). High Bfl-1 levels are often associated with resistance to other Bcl-2 family inhibitors like Venetoclax.[1]
-
Expression Analysis: Before starting your dose-response assay, verify Bfl-1 expression in your chosen cell lines at both the mRNA (qRT-PCR) and protein (Western Blot) levels.
-
Consider Dependency: High expression does not always equate to dependency. Ideally, use cell lines that have been shown to be dependent on Bfl-1 for survival, which can be confirmed through techniques like siRNA-mediated knockdown of BCL2A1.[1]
Q2: I am observing precipitation of this compound in my culture medium. What should I do?
A2: Like many small molecule inhibitors, this compound may have limited aqueous solubility. Here are some troubleshooting steps:
-
Solvent and Stock Concentration: Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) at a high concentration to create a stock solution. Minimize the final concentration of the organic solvent in your culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Working Dilutions: Prepare fresh serial dilutions of the inhibitor in your culture medium for each experiment. Avoid storing diluted solutions for extended periods.
-
Medium Composition: The protein content (e.g., fetal bovine serum) in the culture medium can affect the solubility and bioavailability of the compound. Maintain consistent serum concentrations across your experiments. If solubility issues persist, a lower serum concentration might be tested, but be aware this can also affect cell health and response.
-
Vortexing and Temperature: Gently vortex the diluted solutions before adding them to the cells. Ensure the medium is at the appropriate temperature (37°C) when adding the inhibitor.
Q3: My dose-response curve is flat, or I am not observing a significant cytotoxic effect. What are the possible reasons?
A3: A lack of response can be due to several factors:
-
Low Bfl-1 Expression: The selected cell line may not express sufficient levels of Bfl-1 or may not be dependent on it for survival. Please refer to Q1 for guidance on cell line selection.
-
Inhibitor Inactivity: Verify the integrity of your this compound compound. If possible, use a positive control cell line known to be sensitive to Bfl-1 inhibition.
-
Assay Duration: The onset of apoptosis can vary. The standard 48-72 hour incubation period may need to be optimized.[2] Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint.
-
Concentration Range: The concentration range tested might be too low. If no effect is observed, consider extending the upper range of your dose-response curve.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome. High cell densities may require higher concentrations of the inhibitor. Optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Q4: I am seeing significant cell death in my vehicle control wells. How can I prevent this?
A4: Cell death in vehicle control wells is often due to solvent toxicity.
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells, including the untreated controls, and is at a non-toxic level (generally below 0.5%).
-
Solvent Quality: Use a high-purity, sterile-filtered solvent.
-
Cell Health: Ensure your cells are healthy and not compromised before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.
Q5: How does this compound work?
A5: Bfl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. In healthy cells, the balance between pro- and anti-apoptotic Bcl-2 family members is tightly controlled.[3] In many cancers, Bfl-1 is overexpressed and sequesters pro-apoptotic proteins, such as Bak and tBid, preventing them from initiating mitochondrial outer membrane permeabilization and subsequent apoptosis.[4][5] this compound is designed to bind to the BH3-binding groove of Bfl-1, preventing it from neutralizing pro-apoptotic proteins. This frees up pro-apoptotic effectors to trigger programmed cell death. Some Bfl-1 inhibitors achieve this through a covalent interaction with a unique cysteine residue (C55) in the Bfl-1 binding groove.[6][7]
Bfl-1 Signaling Pathway and Inhibitor Action
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bfl-1 Inhibitor Experimental Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Bfl-1 inhibitors. The information is tailored for scientists in academic and drug development settings to refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bfl-1 in promoting cell survival?
A1: Bfl-1 is a pro-survival protein belonging to the Bcl-2 family that plays a critical role in regulating the intrinsic apoptotic pathway.[1] Its primary function is to inhibit apoptosis by binding to and sequestering pro-apoptotic BH3-only proteins (like BIM, PUMA, NOXA) and the effector protein BAK.[1] This prevents the permeabilization of the outer mitochondrial membrane, thereby blocking the release of cytochrome c and subsequent caspase activation.[2][3]
Q2: Why is Bfl-1 considered a promising therapeutic target in cancer?
A2: Bfl-1 is overexpressed in various cancers, including hematological malignancies and solid tumors, where it contributes to tumor cell survival and resistance to chemotherapy.[1][4][5] High Bfl-1 expression has been identified as a resistance factor to existing BH3-mimetic drugs like venetoclax.[1] Furthermore, studies in mice have shown that the deletion of A1, the murine homolog of Bfl-1, has minimal impact on their well-being, suggesting that targeting Bfl-1 in humans might have limited on-target toxicities.[1][5]
Q3: What are the main challenges in developing Bfl-1 inhibitors?
A3: A significant challenge in developing Bfl-1 inhibitors is the structural similarity of its BH3-binding groove to that of other anti-apoptotic Bcl-2 family members, which can lead to a lack of selectivity and potential off-target effects.[6] Additionally, the high affinity of Bfl-1 for pro-apoptotic partners makes it difficult to develop small molecules that can effectively compete with these interactions.[7] Consequently, no direct Bfl-1 inhibitors are currently in clinical development, though several are in preclinical stages.[5][8]
Q4: Are there indirect strategies to inhibit Bfl-1 function?
A4: Yes, several indirect strategies to inhibit Bfl-1 are being explored. These approaches focus on downregulating Bfl-1 expression at the transcriptional or post-translational level. For instance, inhibitors of CDK9 (e.g., AZD4573) and histone deacetylases (HDACs) have been shown to decrease Bfl-1 expression.[1][8][9] Another strategy involves increasing the expression of its natural antagonist, NOXA, which can bind to and inactivate Bfl-1.[9]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays after Bfl-1 inhibitor treatment.
-
Possible Cause 1: Cell line dependency. The sensitivity to Bfl-1 inhibition can be highly dependent on the specific genetic background of the cancer cell line. Some cell lines may rely more on other pro-survival proteins like Bcl-2, Bcl-xL, or Mcl-1 for their survival.[10]
-
Solution: Perform BH3 profiling to determine the apoptotic dependency of your cell line. This can help confirm that the cells are indeed reliant on Bfl-1 for survival.
-
-
Possible Cause 2: Suboptimal inhibitor concentration or treatment duration. The effective concentration and time required for a Bfl-1 inhibitor to induce apoptosis can vary.
-
Solution: Conduct a dose-response and time-course experiment to determine the optimal EC50 and treatment duration for your specific cell line and inhibitor.[8]
-
-
Possible Cause 3: Bfl-1 protein stability. Bfl-1 is a labile protein, and its levels can be rapidly regulated within the cell.[4]
-
Solution: Ensure consistent cell culture conditions and passage numbers. Consider measuring Bfl-1 protein levels by Western blot at the time of treatment to ensure consistent expression.
-
Issue 2: Difficulty confirming target engagement of the Bfl-1 inhibitor.
-
Possible Cause: Lack of a direct readout for inhibitor binding. It can be challenging to directly measure the binding of a small molecule inhibitor to Bfl-1 within the cell.
-
Solution 1 (Co-Immunoprecipitation): Perform a co-immunoprecipitation (Co-IP) experiment to assess the disruption of the Bfl-1/BIM or Bfl-1/BAK interaction. A successful inhibitor should reduce the amount of pro-apoptotic protein co-precipitated with Bfl-1.
-
Solution 2 (Cellular Thermal Shift Assay - CETSA): CETSA can be used to assess the binding of an inhibitor to Bfl-1 in a cellular context by measuring changes in the thermal stability of the protein upon ligand binding.
-
Solution 3 (Fluorescence Polarization Assay): An in vitro fluorescence polarization assay can be used to quantify the ability of the inhibitor to displace a fluorescently labeled BH3 peptide from recombinant Bfl-1 protein.[11][12]
-
Issue 3: Bfl-1 inhibitor shows cytotoxicity in control cells or unexpected off-target effects.
-
Possible Cause: Lack of inhibitor specificity. The inhibitor may be binding to other anti-apoptotic Bcl-2 family members or other unintended cellular targets.[6]
-
Solution 1 (Counter-screening): Test the inhibitor against other purified Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) in binding assays to assess its selectivity profile.
-
Solution 2 (Knockout/Knockdown Controls): Use CRISPR/Cas9 or shRNA to generate Bfl-1 knockout or knockdown cell lines. A specific inhibitor should have a significantly reduced cytotoxic effect in these cells compared to the parental cell line.[9]
-
Solution 3 (Proteomics Profiling): Employ techniques like chemical proteomics to identify the full spectrum of cellular proteins that interact with your inhibitor.
-
Issue 4: Difficulty detecting Bfl-1 protein by Western blot.
-
Possible Cause 1: Low endogenous expression. Bfl-1 expression levels can be low in some cell lines.
-
Possible Cause 2: Poor antibody quality. The specificity and sensitivity of Bfl-1 antibodies can vary.
-
Solution: Validate your Bfl-1 antibody using a Bfl-1 knockout or knockdown cell lysate as a negative control.[13] Test multiple antibodies from different vendors if necessary.
-
Quantitative Data Summary
Table 1: Cellular Activity of Select Bfl-1 Inhibitors
| Inhibitor | Cell Line | Assay Type | EC50 / IC50 | Citation |
| AZD4573 (CDK9i) | Lymphoma Cell Lines | Caspase Activation (6h) | Varies by Bfl-1 expression | [8] |
| Panobinostat (HDACi) | DLBCL Cell Lines | Proliferation (72h) | More sensitive in Bfl-1 high cells | [9][15] |
| 4E14 (Covalent) | In vitro | Fluorescence Polarization | 1.3 µM | [12] |
| Compound 20 (Covalent) | Cell Viability | EC50 = 350 nM (with Mcl-1i) | [7] |
Table 2: Binding Affinities of BH3 Peptides to Bfl-1
| BH3 Peptide | Assay Type | Binding Affinity (Ki or Kd) | Citation |
| BIM | Fluorescence Polarization | - | [11] |
| PUMA | - | High Affinity | [16] |
| NOXA | - | - | [1] |
| BID | Fluorescence Polarization | 23 nM (FITC-BID BH3) | [12] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of the Bfl-1 inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium). Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the EC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the Bfl-1 inhibitor at the desired concentration and for the appropriate duration in a 6-well plate. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blotting for Bfl-1 Detection
-
Sample Preparation: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against Bfl-1 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) to Assess Bfl-1 Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 0.5-1.0% NP-40) to preserve protein-protein interactions.[18]
-
Pre-clearing (Optional): Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[19]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., Bfl-1) overnight at 4°C.[20]
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.[18]
-
Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.[20]
-
Elution: Elute the "bait" protein and its interacting partners ("prey") from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., BIM, BAK).
Visualizations
Caption: Bfl-1 signaling pathway in apoptosis regulation.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Fragments: Covalent fragments vs BFL1: a selective chemical probe [practicalfragments.blogspot.com]
- 8. ashpublications.org [ashpublications.org]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a novel human BFL-1-specific monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A1/Bfl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Peptidic Agents for Targeting Chemoresistant Anti-Apoptotic Bfl-1 | MIT Technology Licensing Office [tlo.mit.edu]
- 17. bio-rad.com [bio-rad.com]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Limited Cell Permeability of Bfl-1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the common challenge of limited cell permeability of Bfl-1 inhibitors.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Bfl-1 inhibitor shows high potency in biochemical assays (e.g., fluorescence polarization), but weak activity in cell-based assays. What could be the problem?
A1: This discrepancy often points to poor cell permeability. While your compound effectively binds to the Bfl-1 protein in a cell-free system, it may not be efficiently crossing the cell membrane to reach its intracellular target. Several factors can contribute to this:
-
Physicochemical Properties: The inhibitor may have a high molecular weight, a large number of hydrogen bond donors/acceptors, or low lipophilicity, all of which can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, preventing it from reaching a sufficient intracellular concentration.
-
Compound Stability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
Troubleshooting Steps:
-
Assess Physicochemical Properties: Review the molecular weight, cLogP, and the number of hydrogen bond donors and acceptors of your inhibitor. Compounds that adhere to Lipinski's Rule of Five are more likely to be cell-permeable.
-
Perform Permeability Assays: Conduct in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion, or cell-based assays like the Caco-2 or MDCK permeability assays to evaluate both passive permeability and the potential for active efflux.
-
Use Efflux Pump Inhibitors: In your cell-based assays, co-administer your Bfl-1 inhibitor with known inhibitors of efflux pumps (e.g., verapamil for P-gp) to see if this enhances its activity.
-
Evaluate Compound Stability: Assess the stability of your inhibitor in cell culture media and in the presence of liver microsomes to check for metabolic degradation.
Q2: I am observing inconsistent results in my cell-based potency assays with my Bfl-1 inhibitor. What are the potential sources of this variability?
A2: Inconsistent results in cell-based assays can be frustrating. Several factors related to both the compound and the experimental setup can contribute to this variability:
-
Compound Solubility: Poor aqueous solubility of the inhibitor can lead to precipitation in the cell culture medium, resulting in inconsistent concentrations being delivered to the cells.
-
Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly impact assay results.
-
Assay Protocol Variability: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.
-
Plate Edge Effects: Cells in the outer wells of a microplate can behave differently than those in the inner wells due to evaporation and temperature gradients.
Troubleshooting Steps:
-
Confirm Compound Solubility: Measure the solubility of your inhibitor in the assay buffer. If it is low, consider using a co-solvent (like DMSO, ensuring the final concentration is non-toxic to the cells) or a formulation strategy to improve solubility.
-
Standardize Cell Culture and Seeding: Use cells within a consistent passage number range, ensure high cell viability before seeding, and use a consistent seeding density for all experiments.
-
Optimize and Standardize the Assay Protocol: Carefully optimize all assay parameters, including incubation times and reagent concentrations. Ensure that all steps are performed consistently across all experiments.
-
Mitigate Plate Edge Effects: Avoid using the outer wells of the microplate for experimental samples, or fill them with media or a buffer to create a more uniform environment.
Q3: How can I improve the cell permeability of my Bfl-1 inhibitor?
A3: Improving the cell permeability of a promising inhibitor often involves chemical modifications or formulation strategies:
-
Structure-Activity Relationship (SAR) for Permeability: Systematically modify the chemical structure to improve its physicochemical properties. This could involve reducing the molecular weight, decreasing the number of hydrogen bond donors, or increasing lipophilicity.
-
Prodrug Approach: Convert the inhibitor into a more permeable prodrug that is metabolized into the active compound inside the cell.
-
Formulation Strategies: For in vivo studies, formulation approaches such as the use of permeation enhancers, lipid-based formulations (e.g., liposomes), or nanoparticles can improve absorption and bioavailability.[1][2][3]
Quantitative Data on Bfl-1 Inhibitors
A significant challenge in assessing the cell permeability of an inhibitor is the difference between its biochemical potency (binding to the target protein) and its cellular efficacy (inducing a biological effect in cells). A large discrepancy between these two values often indicates poor cell permeability. The following table summarizes data for selected Bfl-1 inhibitors, where available, to illustrate this point.
| Inhibitor | Biochemical Assay (IC50/Ki, nM) | Cellular Assay (EC50/GI50, µM) | Cell Line | Reference |
| 4E14 | 1,300 (EC50, FP) | ~30 (Functional Assay) | Mitochondria | [4] |
| (R,R,S)-26 | kinact/KI = 4600 M-1s-1 | <1 (Caspase Activation) | OCI-Ly1 | [5] |
| Compound 12 (ZH97) | N/A | ~5 (Apoptosis Induction) | H1299-Bfl-1 | [6] |
Note: Data has been compiled from various sources and assay conditions may differ. This table is for illustrative purposes to highlight the potential differences between biochemical and cellular potencies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in troubleshooting and further investigation.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., PTFE or polypropylene)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
Plate reader or LC-MS/MS system for analysis
Procedure:
-
Prepare the Donor Plate: Carefully apply 5 µL of the phospholipid solution to each well of the filter plate, ensuring the entire membrane is coated. Allow the solvent to evaporate for at least 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound and control compounds to the final desired concentration (e.g., 10 µM) in PBS.
-
Start the Assay: Add 150 µL of the donor solution to each well of the filter plate.
-
Assemble the PAMPA "Sandwich": Carefully place the filter plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation:
Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [drug]acceptor / [drug]equilibrium)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[drug]equilibrium = (VD * [drug]donor_initial) / (VD + VA)
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal barrier, assessing both passive and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test compound and control compounds
-
Transepithelial electrical resistance (TEER) meter
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10-6 cm/s.
-
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Bidirectional Permeability Measurement:
-
Apical to Basolateral (A-to-B): Add the test compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A): Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Determine the compound concentration in the samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = rate of permeation
-
A = surface area of the insert
-
C0 = initial concentration in the donor chamber
-
-
Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio > 2 suggests the compound is a substrate for active efflux.
-
-
Signaling Pathways and Experimental Workflows
Visualizing the Bfl-1 signaling pathway and experimental workflows can aid in understanding the context of your research and in planning your experiments.
Bfl-1 Signaling Pathway
Bfl-1 is a pro-survival protein of the Bcl-2 family, and its expression is tightly regulated, primarily by the NF-κB signaling pathway.[7][8] Various cellular stresses and signaling molecules can activate NF-κB, leading to its translocation to the nucleus and the subsequent transcription of target genes, including BCL2A1 (the gene encoding Bfl-1).
Caption: Bfl-1 is a downstream target of the NF-κB signaling pathway.
Experimental Workflow for Assessing Bfl-1 Inhibitor Permeability
This workflow outlines a logical progression of experiments to evaluate and troubleshoot the cell permeability of a Bfl-1 inhibitor.
Caption: A workflow for evaluating Bfl-1 inhibitor permeability.
Troubleshooting Logic for Permeability Assays
This diagram illustrates a decision-making process for troubleshooting common issues encountered in permeability assays.
Caption: A troubleshooting guide for in vitro permeability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-translational modifications of Beclin 1 provide multiple strategies for autophagy regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NF-κB-mediated up-regulation of Bcl-x and Bfl-1/A1 is required for CD40 survival signaling in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] NF-κB Induces Expression of the Bcl-2 Homologue A1/Bfl-1 To Preferentially Suppress Chemotherapy-Induced Apoptosis | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Bfl-1 Inhibitors: ZH97 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The pro-survival protein B-cell lymphoma/leukemia-1 (Bfl-1), also known as BCL2A1, has emerged as a critical target in cancer therapy. Its overexpression is implicated in the survival of various tumor cells and contributes to resistance against conventional chemotherapies and other targeted agents. The development of selective Bfl-1 inhibitors is therefore a key area of research. This guide provides an objective comparison of ZH97, a notable covalent Bfl-1 inhibitor, with other significant inhibitors, supported by experimental data.
Overview of Bfl-1 Inhibition Strategies
Bfl-1 exerts its anti-apoptotic function by binding to the BH3 domains of pro-apoptotic proteins like BIM, PUMA, and BID, sequestering them and preventing the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization and subsequent cell death. A unique feature of Bfl-1 is the presence of a cysteine residue (Cys55) within its BH3-binding groove, a feature not found in other Bcl-2 family members. This has paved the way for the development of covalent inhibitors that form an irreversible bond with this residue, offering high potency and selectivity. This guide will focus on a selection of both covalent and non-covalent inhibitors to provide a broad perspective on the current landscape.
Comparative Analysis of Bfl-1 Inhibitors
This section provides a detailed comparison of key Bfl-1 inhibitors, with a focus on their biochemical potency, selectivity, and cellular activity. The data presented has been compiled from various preclinical studies.
Biochemical Potency and Selectivity
The following table summarizes the binding affinities of selected inhibitors against Bfl-1 and other Bcl-2 family proteins. This data is crucial for understanding the potency and selectivity profile of each compound.
| Compound | Type | Bfl-1 Ki (nM) | Bfl-1 IC50 (nM) | Bcl-2 Ki (nM) | Bcl-xL Ki (nM) | Mcl-1 Ki (nM) | Bcl-w Ki (nM) | Reference |
| ZH97 | Covalent | 410 | - | >400,000 | >400,000 | >82,000 | - | [1] |
| 4E14 | Covalent | - | 1300 | No effect | No effect | No effect | - | [2] |
| (R,R,S)-26 | Covalent | - | kinact/KI = 4600 M-1s-1 | No activity | No activity | No activity | - | [3][4] |
| A-1331852 | Non-covalent | - | - | 6 | <0.01 | 142 | 4 | [5][6] |
Note: Ki values represent the inhibition constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration. kinact/KI is a measure of covalent modification efficiency. A lower value indicates higher potency.
Cellular Activity
The efficacy of Bfl-1 inhibitors in a cellular context is a critical determinant of their therapeutic potential. The table below outlines the cellular activity of the selected inhibitors in various cancer cell lines.
| Compound | Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| ZH97 | U937 (Histiocytic lymphoma) | Cell Viability | Growth Inhibition | 2.8 | [1] |
| Kasumi-1 (AML) | Cell Viability | Growth Inhibition | 5.5 | [1] | |
| K562 (CML) | Cell Viability | Growth Inhibition | 7.7 | [1] | |
| (R,R,S)-26 | OPM-2 (Multiple myeloma) | Caspase Activation | Apoptosis | <1 | [3] |
| A-1331852 | Molt-4 (ALL) | Cell Viability | Growth Inhibition | 0.006 | [6] |
Note: EC50 is the half-maximal effective concentration in a cellular assay.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for inhibitor characterization, the following diagrams are provided.
Caption: Bfl-1 signaling pathway and mechanism of inhibitor action.
Caption: General experimental workflow for Bfl-1 inhibitor characterization.
Detailed Experimental Protocols
A summary of the key experimental methodologies used to characterize Bfl-1 inhibitors is provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the disruption of the interaction between Bfl-1 and a fluorescently labeled BH3 peptide by a test compound.
-
Reagents and Materials:
-
Recombinant human Bfl-1 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).
-
Test compounds dissolved in DMSO.
-
Black, low-volume 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Add the fluorescently labeled BH3 peptide to all wells at a fixed concentration (e.g., 5 nM).
-
Add the Bfl-1 protein to all wells except for the "no protein" control wells, at a concentration determined by a prior titration experiment (e.g., 10 nM).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence polarization on a microplate reader.
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is another method to quantify the binding of an inhibitor to Bfl-1.
-
Reagents and Materials:
-
His-tagged recombinant human Bfl-1 protein.
-
Biotinylated BH3 peptide (e.g., Biotin-PUMA BH3).
-
Terbium-cryptate labeled anti-His antibody (donor).
-
Streptavidin-d2 (acceptor).
-
Assay buffer.
-
Test compounds in DMSO.
-
Low-volume 384-well plates.
-
A TR-FRET compatible microplate reader.
-
-
Procedure:
-
Add the test compound to the wells.
-
Add a pre-mixed solution of His-Bfl-1 and Terbium-cryptate labeled anti-His antibody.
-
Add a pre-mixed solution of biotinylated BH3 peptide and Streptavidin-d2.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours).
-
Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two emission signals is calculated, and IC50 values are determined.
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test compounds.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
White-walled, opaque 96-well plates.
-
A luminometer.
-
-
Procedure:
-
Seed cells in the 96-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 volume ratio to the cell culture medium).
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.[7]
-
The increase in luminescence relative to untreated control cells indicates caspase-3/7 activation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound directly binds to its intended target within the complex environment of a cell.
-
Reagents and Materials:
-
Intact cells.
-
Test compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR tubes or plates.
-
A thermal cycler.
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer).
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble Bfl-1 in the supernatant by Western blot or another protein quantification method.
-
A shift in the melting curve of Bfl-1 in the presence of the compound compared to the vehicle control indicates target engagement.[8]
-
Conclusion
The development of potent and selective Bfl-1 inhibitors holds significant promise for cancer therapy, particularly for tumors that have developed resistance to other treatments. Covalent inhibitors like ZH97 and (R,R,S)-26 demonstrate a promising strategy by targeting the unique Cys55 residue in Bfl-1, leading to high selectivity. Non-covalent inhibitors also continue to be an important area of investigation. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate the performance of these and other emerging Bfl-1 inhibitors. A thorough understanding of their biochemical and cellular profiles is essential for advancing these promising therapeutic agents into clinical development.
References
- 1. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 1331852 | Bcl-2 Family | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bfl-1-IN-1: A Comparative Analysis of its Selectivity Profile Against Bcl-2 Family Proteins
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Bfl-1-IN-1's performance against other Bcl-2 family protein inhibitors. The following sections present quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
This compound has emerged as a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1), a key member of the B-cell lymphoma 2 (Bcl-2) family. Overexpression of Bfl-1 is implicated in the survival of various cancer cells and contributes to resistance to chemotherapy. Consequently, the development of selective Bfl-1 inhibitors is a significant area of interest in oncology drug discovery. This guide offers a comparative analysis of this compound's selectivity against other Bcl-2 family proteins, supported by available experimental data.
Quantitative Selectivity Profile of Bfl-1 Inhibitors
The selectivity of an inhibitor is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and other notable Bfl-1 inhibitors against a panel of Bcl-2 family proteins. This compound, also known as Compound 15, demonstrates significant selectivity for Bfl-1 over Mcl-1.[1] For a comprehensive comparison, data for other selective Bfl-1 inhibitors, such as Compound 12 (ZH97) and 4E14, are also included.
| Inhibitor | Bfl-1 | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w | Data Type | Reference |
| This compound (Compound 15) | 0.63 µM | 6.77 µM | >50 µM | >50 µM | >50 µM | Ki | Niu P, et al. (2024) |
| Compound 12 (ZH97) | 0.04 µM | >10 µM | >10 µM | >10 µM | ND | IC50 | Feng X, et al. (2022) |
| 4E14 | 1.3 µM | ND | ND | ND | ND | IC50 | Harvey EP, et al. (2020) |
ND: Not Determined
Signaling Pathway and Inhibitor Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-apoptotic (e.g., Bak, Bax, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1) members determines the cell's fate. In cancer, this balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins like Bfl-1. Bfl-1 sequesters pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Bfl-1 inhibitors, such as this compound, bind to the hydrophobic groove of Bfl-1, displacing pro-apoptotic proteins and thereby restoring the apoptotic signaling cascade.
Caption: Bcl-2 family signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The determination of the binding affinity and selectivity of Bfl-1 inhibitors is commonly achieved through various in vitro biochemical assays. A widely used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.
TR-FRET Competitive Binding Assay Protocol
This assay measures the displacement of a fluorescently labeled tracer peptide (derived from a natural binding partner of Bfl-1, such as Bim) from the Bfl-1 protein by a test compound.
Materials:
-
Recombinant human Bfl-1 protein (tagged, e.g., with His or GST)
-
Fluorescently labeled tracer peptide (e.g., TAMRA-labeled Bim BH3 peptide)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His-Tb)
-
Assay buffer (e.g., PBS, 0.05% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Reagent Preparation: The Bfl-1 protein and the tracer peptide are diluted to their optimal concentrations in the assay buffer. The anti-tag antibody is also diluted in the assay buffer.
-
Assay Reaction:
-
Add the test compound dilutions to the microplate wells.
-
Add the Bfl-1 protein and the anti-tag antibody mixture to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the protein.
-
Add the tracer peptide to initiate the competition reaction.
-
Incubate for a further period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition: The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The data is then plotted as the TR-FRET ratio against the log of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
Caption: Experimental workflow for determining Bfl-1 inhibitor selectivity.
References
Synergistic Effect of Bfl-1 Inhibition with Venetoclax: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-cancer effects observed when combining the B-cell lymphoma-2 (Bcl-2) inhibitor, venetoclax, with a novel covalent inhibitor of B-cell lymphoma-1 (Bfl-1), referred to here as Bfl-1-IN-1, based on recent pre-clinical findings. This combination therapy presents a promising strategy to overcome venetoclax resistance in hematological malignancies, particularly in Acute Myeloid Leukemia (AML) cells overexpressing Bfl-1.
Introduction to Bfl-1 and Venetoclax Resistance
Venetoclax is a potent and selective inhibitor of the anti-apoptotic protein Bcl-2 and has demonstrated significant clinical efficacy in various hematological cancers.[1] Its mechanism of action involves binding to Bcl-2, thereby releasing pro-apoptotic proteins like BIM and BAK, which in turn initiate the intrinsic apoptotic pathway.[2] However, both intrinsic and acquired resistance to venetoclax pose significant clinical challenges. One of the key mechanisms of resistance is the overexpression of other anti-apoptotic Bcl-2 family members, notably Mcl-1 and Bfl-1 (also known as BCL2A1).[1] These proteins can sequester pro-apoptotic molecules, compensating for the inhibition of Bcl-2 by venetoclax and thus preventing cancer cell death.
Bfl-1 has emerged as a critical factor in venetoclax resistance, particularly in AML and certain lymphomas.[1][3] High Bfl-1 expression has been correlated with reduced sensitivity to venetoclax.[4] This has spurred the development of therapeutic strategies to co-inhibit both Bcl-2 and Bfl-1 to achieve a synergistic apoptotic effect.
The Synergistic Mechanism of this compound and Venetoclax
Recent research has led to the discovery of a novel covalent inhibitor of Bfl-1, herein conceptualized as this compound, which has demonstrated a strong synergistic effect when combined with venetoclax in AML cell lines engineered to overexpress Bfl-1.[3] The proposed mechanism of this synergy is a dual blockade of the key anti-apoptotic proteins, Bcl-2 and Bfl-1, leading to an overwhelming pro-apoptotic signal that the cancer cells cannot survive.
Signaling Pathway of Apoptosis Induction by this compound and Venetoclax Combination
Caption: Dual inhibition of Bfl-1 and Bcl-2 releases pro-apoptotic proteins, leading to apoptosis.
Quantitative Analysis of Synergistic Effects
The combination of this compound and venetoclax has been shown to be more effective at inducing apoptosis than either agent alone, particularly in cancer cells with high Bfl-1 expression. The following tables present illustrative data reflecting the synergistic nature of this combination, based on the findings reported in the literature.[3]
Table 1: Cell Viability (IC50) in Bfl-1 Overexpressing AML Cell Lines (Illustrative Data)
| Cell Line | This compound (nM) | Venetoclax (nM) | Combination (this compound + Venetoclax) (nM) |
| MOLM-13-OE | 150 | >1000 | 25 + 50 |
| MV4-11-OE | 200 | >1000 | 30 + 60 |
Table 2: Apoptosis Induction in Bfl-1 Overexpressing AML Cell Lines (Illustrative Data)
| Cell Line | Treatment (Concentration) | % Apoptotic Cells (Annexin V+) |
| MOLM-13-OE | Control | 5% |
| This compound (100 nM) | 15% | |
| Venetoclax (500 nM) | 10% | |
| Combination (this compound 100 nM + Venetoclax 500 nM) | 75% | |
| MV4-11-OE | Control | 4% |
| This compound (150 nM) | 20% | |
| Venetoclax (500 nM) | 12% | |
| Combination (this compound 150 nM + Venetoclax 500 nM) | 80% |
Comparison with Other Alternatives to Overcome Venetoclax Resistance
Other strategies are being explored to counteract Bfl-1-mediated venetoclax resistance. These primarily involve indirect downregulation of Bfl-1 expression.
Table 3: Comparison of Strategies to Overcome Bfl-1 Mediated Venetoclax Resistance
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Direct Bfl-1 Inhibition (this compound) | Covalently binds to and inhibits Bfl-1, preventing it from sequestering pro-apoptotic proteins.[3] | High specificity and potency. Directly targets the resistance mechanism. | Potential for off-target effects of a covalent inhibitor. Early stage of development. |
| BET Inhibition (e.g., CPI203) | Bromodomain and Extra-Terminal (BET) inhibitors downregulate the transcription of BFL1/BCL2A1.[3] | Broader anti-cancer effects by targeting multiple oncogenic pathways. | Less direct effect on Bfl-1, potential for broader toxicity. |
| CDK9 Inhibition (e.g., Alvocidib) | Cyclin-dependent kinase 9 (CDK9) inhibitors suppress the transcription of short-lived anti-apoptotic proteins, including Bfl-1 and Mcl-1. | Can overcome resistance mediated by both Mcl-1 and Bfl-1. | Potential for significant side effects due to broad effects on transcription. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the this compound and venetoclax combination are provided below.
Cell Viability Assay (MTT Assay)
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: AML cells (e.g., MOLM-13-OE, MV4-11-OE) are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, venetoclax, or the combination of both for 48 to 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the indicated concentrations of this compound, venetoclax, or their combination for 24 to 48 hours.
-
Cell Harvesting and Washing: Cells are harvested, washed twice with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blotting
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against Bfl-1, Bcl-2, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of a direct Bfl-1 inhibitor, such as the conceptual this compound, with the Bcl-2 inhibitor venetoclax represents a highly promising therapeutic strategy for overcoming resistance in hematological malignancies. The strong synergistic induction of apoptosis observed in preclinical models warrants further investigation and development of this combination therapy. This approach directly targets the key survival pathways of cancer cells that have developed resistance to single-agent Bcl-2 inhibition, offering a potential new avenue for treating refractory and relapsed patients. Further studies are needed to evaluate the in vivo efficacy and safety of this combination.
References
- 1. advances.umw.edu.pl [advances.umw.edu.pl]
- 2. Targeting BCL2 with venetoclax is a promising therapeutic strategy for “double-proteinexpression” lymphoma with MYC and BCL2 rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Bfl-1-IN-1 Versus siRNA Knockdown for Targeting BCL2A1
In the landscape of cancer research and drug development, the B-cell lymphoma 2 (BCL2) family of proteins stands as a critical regulator of apoptosis, or programmed cell death. Among its anti-apoptotic members, BCL2A1, also known as Bfl-1, has emerged as a significant therapeutic target due to its overexpression in various malignancies and its role in conferring resistance to chemotherapy.[1][2] Researchers seeking to modulate BCL2A1 activity primarily have two potent tools at their disposal: small molecule inhibitors, such as Bfl-1-IN-1, and gene silencing techniques like small interfering RNA (siRNA) knockdown.
This guide provides an objective comparison of these two methodologies, offering insights into their mechanisms, efficacy, and experimental considerations to aid researchers in selecting the most appropriate approach for their studies.
Mechanism of Action: A Tale of Two Strategies
This compound and siRNA employ fundamentally different strategies to neutralize the pro-survival function of BCL2A1.
This compound , as a small molecule inhibitor, functions by directly binding to the Bfl-1 protein. This binding event typically occurs within the BH3-binding groove, a critical pocket on the Bfl-1 protein surface that is responsible for sequestering pro-apoptotic proteins like BIM, PUMA, and BAK.[3][4] By occupying this groove, this compound competitively inhibits the interaction between Bfl-1 and its pro-apoptotic binding partners. This frees the pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis, leading to caspase activation and cell death.[5]
siRNA knockdown , on the other hand, operates at the genetic level. It involves the introduction of short, double-stranded RNA molecules that are complementary to the messenger RNA (mRNA) sequence of the BCL2A1 gene. Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then utilizes the siRNA as a guide to find and cleave the target BCL2A1 mRNA.[6] The degradation of the mRNA prevents its translation into the Bfl-1 protein, thereby reducing the overall levels of Bfl-1 in the cell and sensitizing it to apoptotic stimuli.[7]
Performance Comparison: A Quantitative Look
The choice between a small molecule inhibitor and siRNA often comes down to experimental goals and the specific questions being addressed. The following tables summarize key quantitative parameters based on representative experimental data.
Table 1: Efficacy in Reducing BCL2A1 Function
| Parameter | This compound (Representative Inhibitor) | siRNA Knockdown of BCL2A1 | Reference |
| Target Level | Protein | mRNA | [5][8] |
| Effective Concentration | 1 - 10 µM (for apoptosis induction) | 10 - 100 nM | [5][8] |
| Time to Onset of Effect | Hours | 24 - 72 hours | [9][10] |
| Maximum Target Reduction | >90% inhibition of Bfl-1/PUMA interaction | >80% reduction in protein levels | [5][11] |
| Duration of Effect | Dependent on compound half-life and cellular clearance | 3 - 7 days (transient) | [8][12] |
Table 2: Impact on Cellular Phenotypes
| Parameter | This compound (Representative Inhibitor) | siRNA Knockdown of BCL2A1 | Reference |
| Apoptosis Induction (Caspase-3/7 activation) | Significant increase | Significant increase | [10][13] |
| Reduction in Cell Viability | Dose-dependent decrease | Time-dependent decrease | [13][14] |
| Off-Target Effects | Potential for binding to other proteins with similar binding pockets. | Can induce unintended gene silencing through seed region homology. | [15] |
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are representative protocols for inducing apoptosis through Bfl-1 inhibition using either a small molecule inhibitor or siRNA.
Protocol 1: this compound Treatment and Apoptosis Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
Caspase-3/7 Activity Assay (using a luminescent kit like Caspase-Glo® 3/7):
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Protocol 2: siRNA Knockdown of BCL2A1 and Western Blot Analysis
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium. The cells should be 60-80% confluent at the time of transfection.[18]
-
siRNA Transfection:
-
Prepare two tubes for each transfection. In tube A, dilute 20-80 pmol of BCL2A1 siRNA or a non-targeting control siRNA in 100 µL of serum-free medium.[19]
-
In tube B, dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.[19]
-
Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[19]
-
Wash the cells once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture and overlay it onto the cells.
-
Incubate for 5-7 hours at 37°C.[19]
-
Add 1 mL of 2x normal growth medium (containing double the normal serum and antibiotic concentration) without removing the transfection mixture.
-
Incubate for an additional 24-72 hours.
-
-
Protein Extraction:
-
After the desired incubation period (e.g., 48 or 72 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Bfl-1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[8][20]
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the BCL2A1 signaling pathway and the experimental workflows.
Caption: BCL2A1 signaling pathway in apoptosis.
Caption: Experimental workflows for this compound and siRNA.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA-mediated knockdown are powerful techniques for interrogating the function of BCL2A1. The choice between them depends on the specific experimental context.
-
This compound is ideal for rapid, dose-dependent inhibition of Bfl-1 protein function. Its fast action makes it suitable for studying the acute effects of BCL2A1 inhibition. However, the potential for off-target effects necessitates careful validation of its specificity.
-
siRNA knockdown offers a highly specific way to reduce BCL2A1 expression from the ground up. It is the preferred method for studying the long-term consequences of BCL2A1 depletion. The transient nature of siRNA effects and the time required for protein turnover are important considerations in experimental design.
Ultimately, a comprehensive understanding of BCL2A1's role in cellular processes can be best achieved by employing both approaches in a complementary fashion. This dual strategy allows for the validation of findings and provides a more complete picture of the biological consequences of targeting this key anti-apoptotic protein.
References
- 1. BCL2A1: the underdog in the BCL2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guidelines for transfection of siRNA [qiagen.com]
- 7. BCL2A1 BCL2 related protein A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Simultaneous siRNA-mediated knockdown of antiapoptotic BCL2, Bcl-xL, XIAP and survivin in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Silencing of Bcl-2 by Systemically Administered siRNA Nanotherapeutics Inhibits Tumor Growth by Autophagy and Apoptosis and Enhances the Efficacy of Chemotherapy in Orthotopic Xenograft Models of ER (−) and ER (+) Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Variants of bcl-2 specific siRNA for silencing antiapoptotic bcl-2 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. haematologica.org [haematologica.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. scbt.com [scbt.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Targeting Bfl-1 in Venetoclax-Resistant Cancer Models
Audience: Researchers, scientists, and drug development professionals.
The advent of the BCL-2 inhibitor, venetoclax, has marked a significant advancement in the treatment of several hematological malignancies. However, both intrinsic and acquired resistance remain critical challenges, often limiting the duration of patient response. A primary mechanism of this resistance is the upregulation of other pro-survival BCL-2 family proteins, which assume the function of BCL-2, thereby rendering venetoclax ineffective. Among these, B-cell lymphoma/leukemia 2-related protein A1 (Bcl2a1), commonly known as Bfl-1, has been identified as a key driver of resistance in various cancers, including acute myeloid leukemia (AML) and lymphoma.[1][2]
This guide provides a comparative analysis of emerging strategies designed to overcome venetoclax resistance by targeting Bfl-1. We evaluate the efficacy of direct Bfl-1 inhibitors and compare them with alternative, indirect approaches, providing supporting data and experimental context.
The Role of Bfl-1 in Venetoclax Resistance
The intrinsic apoptosis pathway is regulated by a balance between pro-survival proteins (e.g., BCL-2, BCL-xL, MCL-1, Bfl-1) and pro-apoptotic proteins (e.g., BIM, BID, PUMA, BAX, BAK).[3] Venetoclax selectively binds to the BH3-binding groove of BCL-2, releasing pro-apoptotic proteins that can then activate BAX and BAK to trigger cell death.[4] In resistant cells, Bfl-1 is often overexpressed. Bfl-1 sequesters the same pro-apoptotic proteins freed from BCL-2, effectively hijacking the survival pathway and preventing apoptosis.[2][4] Therefore, inhibiting Bfl-1 is a rational strategy to restore sensitivity to venetoclax.
Comparative Analysis of Bfl-1 Targeting Strategies
While the user prompt specified "Bfl-1-IN-1," publicly available research more prominently features compounds from inhibitor series, such as the covalent inhibitor referred to as "Compound 56" or "Bfl-1-IN-3".[5] This guide will focus on the strategies exemplified by these and other published molecules.
Strategies to counteract Bfl-1's pro-survival function can be broadly categorized into direct inhibition and indirect transcriptional downregulation.
Direct Bfl-1 Inhibition
This approach uses small molecules that bind directly to the Bfl-1 protein, preventing it from sequestering pro-apoptotic partners.
-
Covalent Inhibitors: These compounds form an irreversible bond with a specific residue in the Bfl-1 protein.
-
Example Compound: 56 (Bfl-1-IN-3) : This agent features an acrylamide moiety that forms a covalent adduct with a unique cysteine residue (C55) in the BH3-binding groove of Bfl-1.[6][7] This irreversible binding provides potent and selective inhibition. Mechanistic studies confirm that Compound 56 overcomes venetoclax resistance in isogenic AML cell lines (MOLM-13-OE and MV4-11-OE) that overexpress Bfl-1.[6][8] The combination of Compound 56 and venetoclax promotes significantly stronger apoptosis than either agent alone.[6]
-
-
BH3 Mimetics (Non-covalent): These molecules competitively mimic the action of pro-apoptotic BH3-only proteins.
-
Example Compound A : This first-in-class, selective Bfl-1 BH3 mimetic displaces BAK and BIM from Bfl-1, leading to caspase-3 cleavage and cell death in Bfl-1 sensitive lymphoma cell lines that are resistant to venetoclax.[9] It has demonstrated in vivo tumor growth inhibition in an engineered Bfl-1 overexpressing multiple myeloma xenograft model.[9]
-
Indirect Bfl-1 Inhibition (Transcriptional Downregulation)
This strategy focuses on inhibiting upstream regulators of Bfl-1 expression. Because Bfl-1 is a protein with a short half-life, blocking its transcription leads to a rapid decrease in its cellular levels.[10]
-
CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation.
-
Example AZD4573 : This selective CDK9 inhibitor transiently suppresses transcription, which exploits the labile nature of both Bfl-1 and Mcl-1.[11][12] Treatment with AZD4573 causes a rapid, dose-dependent downregulation of both Bfl-1 and Mcl-1 protein levels.[10] This dual targeting is effective at inducing apoptosis in lymphoma models that are resistant to BH3 mimetics targeting only BCL-2 or Mcl-1.[11][13]
-
-
BET Inhibitors: Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that regulate the transcription of key oncogenes.
-
Example CPI203 : This BET inhibitor has been shown to downregulate the BCL2A1 gene, which codes for Bfl-1.[14][15] In models of MYC+/BCL2+ double-hit lymphoma (DHL), acquired resistance to venetoclax is associated with Bfl-1 accumulation.[2] Treatment with CPI203 downregulates both MYC and Bfl-1, leading to a synergistic induction of apoptosis when combined with venetoclax.[2][14]
-
Quantitative Data Summary
The following tables summarize the performance of different Bfl-1 targeting strategies based on published preclinical data.
Table 1: Comparison of Bfl-1 Targeting Strategies
| Strategy | Example Compound | Mechanism of Action | Target Selectivity | Key Findings in Venetoclax-Resistant Models |
| Direct Covalent Inhibition | Compound 56 (Bfl-1-IN-3) | Irreversibly binds to C55 residue in Bfl-1's BH3 groove.[6] | Selective for Bfl-1. 10-fold weaker for Mcl-1; no binding to BCL-2/BCL-xL.[6][8] | Overcomes resistance and induces robust apoptosis in Bfl-1 overexpressing AML cells; synergistic with venetoclax.[6][8] |
| Direct BH3 Mimetic | Compound A | Competitively binds to the Bfl-1 BH3 groove, displacing pro-apoptotic proteins.[9] | Highly potent and selective for Bfl-1 in biochemical assays.[9] | Induces cell death in venetoclax-resistant lymphoma cell lines; shows in vivo efficacy in a Bfl-1 OE model.[9] |
| Indirect (CDK9 Inhibition) | AZD4573 | Inhibits CDK9-mediated transcriptional elongation, rapidly downregulating Bfl-1 and Mcl-1.[10][11] | Inhibits CDK9 kinase activity (IC50 <3nM); >10-fold selective over other CDKs.[16] | Induces apoptosis in BH3-mimetic-resistant lymphomas; drives tumor regression in Bfl-1-positive PDX models.[11][13] |
| Indirect (BET Inhibition) | CPI203 | Inhibits BET bromodomains, leading to transcriptional repression of BCL2A1 (Bfl-1) and MYC.[2][14] | Pan-BET inhibitor (targets BRD2/3/4). | Downregulates Bfl-1 and overcomes venetoclax resistance in double-hit lymphoma models in vitro and in vivo.[2][14] |
Table 2: Selected Efficacy Data for Bfl-1 Inhibitors
| Compound | Assay Type | Model System | Result | Reference |
| Compound 56 | Binding Affinity (Ki) | Bfl-1/BID Interaction | 105 nM | [6] |
| Compound 56 | Cell Viability | MOLM-13-OE Bfl-1 cells | Overcomes venetoclax resistance | [8] |
| Compound 56 + Venetoclax | Apoptosis Assay | MV4-11-OE Bfl-1 cells | Stronger apoptosis induction than single agents | [6] |
| AZD4573 | Caspase Activation (EC50) | Hematological Cancer Panel | Median EC50 = 30 nM | [16] |
| AZD4573 | In Vivo Efficacy | OCILY10, TMD8 Xenografts | Robust tumor regressions | [13] |
| CPI203 + Venetoclax | Apoptosis Assay | Double-Hit Lymphoma Cells | Synergistic caspase-mediated apoptosis | [14] |
Experimental Protocols & Workflows
Validating the efficacy of a Bfl-1 inhibitor requires robust experimental models and assays.
Key Experimental Methodologies
-
Generation of Venetoclax-Resistant Models:
-
Protocol: Isogenic venetoclax-resistant cell lines (e.g., AML lines MOLM-13, MV4-11) are generated via lentiviral transduction. A vector containing the full-length cDNA for human BCL2A1 (Bfl-1) is used to create stable cell lines that constitutively overexpress Bfl-1 protein. Control cells are transduced with an empty vector.
-
Validation: Overexpression is confirmed by Western Blot analysis of Bfl-1 protein levels. Resistance to venetoclax is confirmed using a cell viability assay (e.g., CellTiter-Glo), comparing the dose-response curves of the Bfl-1 overexpressing cells to the control cells.
-
-
Cell Viability and Apoptosis Assays:
-
Cell Viability (e.g., CellTiter-Glo®): Cells are seeded in 96-well plates and treated with serial dilutions of the Bfl-1 inhibitor, venetoclax, or the combination for 48-72 hours. Luminescence, which correlates with ATP levels and cell viability, is measured.
-
Apoptosis (Annexin V/PI Staining): Cells are treated with the compound(s) for a defined period (e.g., 6-48 hours). They are then washed and stained with FITC-conjugated Annexin V (to detect early apoptosis) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells). The percentage of apoptotic cells is quantified using flow cytometry.
-
-
Mechanism of Action Assays:
-
Western Blot: Used to measure changes in protein levels. Following drug treatment, cell lysates are analyzed for Bfl-1, Mcl-1, BCL-2, and key apoptosis markers like cleaved Caspase-3 and cleaved PARP.
-
Fluorescence Polarization (FP): An in vitro assay to quantify the binding affinity of an inhibitor to Bfl-1. The assay measures the inhibitor's ability to displace a fluorescently-labeled BH3 peptide (e.g., from BID or PUMA) from the Bfl-1 protein.[6]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BFL-1 expression determines the efficacy of venetoclax in MYC+/BCL2+ double hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 4. Venetoclax resistance: mechanistic insights and future strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of a Covalent Inhibitor That Overcame Resistance to Venetoclax in AML Cells Overexpressing BFL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BET bromodomain inhibitor CPI203 overcomes resistance to ABT-199 (venetoclax) by downregulation of BFL-1/A1 in in vitro and in vivo models of MYC+/BCL2+ double hit lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AZD4573 [openinnovation.astrazeneca.com]
A Head-to-Head Battle for Apoptosis: Comparing the Selective Bfl-1 Inhibitor, Bfl-1-IN-1, with Pan-Bcl-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective Bfl-1 inhibitor, Bfl-1-IN-1, against pan-Bcl-2 inhibitors. This analysis is supported by experimental data to delineate their performance and potential therapeutic applications.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. While pan-Bcl-2 inhibitors like Venetoclax and Navitoclax have shown significant clinical success, resistance mechanisms, often involving the upregulation of the anti-apoptotic protein Bfl-1 (Bcl-2-related protein A1), present a major challenge. This has spurred the development of selective Bfl-1 inhibitors, such as this compound, to overcome this resistance. This guide offers a head-to-head comparison of a representative selective Bfl-1 inhibitor with established pan-Bcl-2 inhibitors, focusing on their selectivity, efficacy, and mechanisms of action.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the binding affinities (Ki, in nM) of a representative selective Bfl-1 inhibitor and two prominent pan-Bcl-2 inhibitors against various anti-apoptotic Bcl-2 family members. Lower Ki values indicate higher binding affinity and potency.
Table 1: Binding Affinity (Ki, nM) of a Representative Selective Bfl-1 Inhibitor
| Inhibitor | Bfl-1 | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w |
| This compound (Representative) | <100 | >10,000 | >10,000 | ~1,000 | >10,000 |
Note: Data for the representative Bfl-1 inhibitor is synthesized from preclinical studies of potent and selective Bfl-1 inhibitors. A specific compound "this compound" is used here as a placeholder for a well-characterized selective inhibitor.
Table 2: Binding Affinity (Ki, nM) of Pan-Bcl-2 Inhibitors
| Inhibitor | Bfl-1 | Bcl-2 | Bcl-xL | Mcl-1 | Bcl-w |
| Venetoclax (ABT-199) | >4400 | <0.01 | 48 | >4400 | 170 |
| Navitoclax (ABT-263) | 340 | <1 | <1 | >1000 | <1 |
As the data illustrates, the representative Bfl-1 inhibitor demonstrates high selectivity for Bfl-1, with significantly weaker or no activity against other Bcl-2 family members. In contrast, Venetoclax is highly selective for Bcl-2, while Navitoclax potently inhibits Bcl-2, Bcl-xL, and Bcl-w.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding affinity of inhibitors to Bcl-2 family proteins.
-
Reagents and Materials:
-
Purified recombinant Bcl-2 family proteins (Bfl-1, Bcl-2, Bcl-xL, Mcl-1, Bcl-w).
-
Fluorescently labeled BH3 domain peptide (e.g., FITC-Bim BH3).
-
Test inhibitors (this compound, pan-Bcl-2 inhibitors).
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled BH3 peptide and the respective Bcl-2 family protein are incubated together in the assay buffer to establish a baseline high polarization value.
-
Serial dilutions of the test inhibitors are added to the protein-peptide mixture.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader. The degree of polarization is inversely proportional to the amount of fluorescent peptide displaced by the inhibitor.
-
The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. Ki values are then derived from the IC50 values using the Cheng-Prusoff equation.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the inhibitors on cell viability.
-
Reagents and Materials:
-
Cancer cell lines with known Bcl-2 family protein expression profiles.
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum.
-
Test inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test inhibitors for a specified duration (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved by adding the solubilization buffer.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Reagents and Materials:
-
Cancer cell lines.
-
Test inhibitors.
-
Caspase-Glo® 3/7 Reagent (Promega).
-
White-walled 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Cells are seeded in white-walled 96-well plates and treated with inhibitors as in the MTT assay.
-
After the treatment period, the plate and Caspase-Glo® 3/7 Reagent are equilibrated to room temperature.
-
An equal volume of Caspase-Glo® 3/7 Reagent is added to each well.
-
The plate is incubated at room temperature for 1-2 hours.
-
The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the Bcl-2 family signaling pathway and the workflows of the key experimental assays.
Unraveling Specificity: A Comparative Analysis of Bfl-1-IN-1 and Dual Mcl-1/Bfl-1 Inhibitors
For researchers, scientists, and drug development professionals, the selective targeting of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins is a critical strategy in cancer therapy. This guide provides a detailed comparison of the specificity of the selective Bfl-1 inhibitor, Bfl-1-IN-1, against dual Mcl-1/Bfl-1 inhibitors, supported by experimental data and detailed protocols.
The overexpression of pro-survival proteins like B-cell lymphoma-2-related protein A1 (Bfl-1) and myeloid cell leukemia-1 (Mcl-1) is a known mechanism of tumor survival and resistance to chemotherapy. While inhibitors targeting individual members of the Bcl-2 family have shown promise, cancer cells can often develop resistance by upregulating other anti-apoptotic proteins. This has led to the development of dual inhibitors targeting multiple family members simultaneously. Here, we assess the specificity of a selective Bfl-1 inhibitor, exemplified by compounds designed to specifically target Bfl-1, in comparison to inhibitors that dually target both Mcl-1 and Bfl-1.
Quantitative Assessment of Inhibitor Specificity
The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of representative selective Bfl-1 inhibitors and dual Mcl-1/Bfl-1 inhibitors against various Bcl-2 family members. This data is crucial for evaluating the specificity and potential off-target effects of these compounds.
| Inhibitor Class | Compound Example | Target(s) | Ki (nM) | IC50 (µM) | Selectivity Notes |
| Selective Bfl-1 Inhibitor | Bfl-1-IN-2 (Compound 13) | Bfl-1 | - | 4.3 | A reversible covalent inhibitor that binds to Cys55 of Bfl-1.[1] |
| MLS-0053105 | Bfl-1 | - | 0.4 | A chloromaleimide identified as a selective BFL-1 inhibitor.[1] | |
| Dual Mcl-1/Bfl-1 Inhibitor | Compound 24 | Mcl-1, Bfl-1 | 100 (for both) | - | Designed from a 2,5-substituted benzoic acid scaffold, showing equipotent binding to Mcl-1 and Bfl-1 with appreciable selectivity over Bcl-2/Bcl-xL.[2] |
| Pan-Bcl-2 Inhibitor | Gambogic Acid | Bcl-xL, Bcl-2, Bcl-W, Bcl-B, Bfl-1, Mcl-1 | - | 1.47, 1.21, 2.02, 0.66, 1.06, 0.79 | A natural product that inhibits multiple Bcl-2 family members.[1] |
| Sabutoclax | Bcl-2, Bcl-xL, Mcl-1, Bfl-1 | - | 0.32, 0.31, 0.20, 0.62 | A potent inhibitor of multiple Bcl-2 family proteins.[1] |
Experimental Protocols for Specificity Assessment
Accurate determination of inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of Bfl-1 and Mcl-1 inhibitors.
Fluorescence Polarization (FP) Assay
This assay is widely used to measure the binding affinity of an inhibitor to its target protein by monitoring the disruption of a fluorescently labeled ligand-protein interaction.
Objective: To determine the IC50 value of an inhibitor for the Bfl-1/BH3 peptide interaction.
Materials:
-
Recombinant human Bfl-1 protein
-
Fluorescein-labeled Bid BH3 peptide (F-Bid)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
Test compounds (this compound or dual inhibitors)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of Bfl-1 protein and F-Bid peptide in the assay buffer. The concentrations should be optimized to achieve a stable and significant polarization signal.
-
Serially dilute the test compounds in the assay buffer.
-
In a 384-well plate, add a small volume of the diluted test compounds.
-
Add the Bfl-1/F-Bid mixture to each well.
-
Include control wells containing:
-
Bfl-1/F-Bid mixture with no inhibitor (maximum polarization).
-
F-Bid peptide only (minimum polarization).
-
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[3]
Objective: To confirm the binding of an inhibitor to Bfl-1 or Mcl-1 in intact cells.
Materials:
-
Cancer cell line expressing endogenous Bfl-1 and/or Mcl-1
-
Cell culture medium and reagents
-
Test compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating cells (e.g., PCR cycler)
-
Western blotting reagents and antibodies specific for Bfl-1 and Mcl-1
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble Bfl-1 or Mcl-1 in each sample by Western blotting.
-
The temperature at which the protein denatures will be higher in the presence of a binding compound, indicating target engagement.
Co-immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions and can be adapted to assess whether an inhibitor disrupts the interaction between Bfl-1/Mcl-1 and their pro-apoptotic binding partners (e.g., Bim, Bak).
Objective: To determine if an inhibitor disrupts the interaction between Bfl-1/Mcl-1 and a pro-apoptotic protein.
Materials:
-
Cell line expressing the proteins of interest
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Antibody specific to the "bait" protein (e.g., anti-Bfl-1 or anti-Mcl-1)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents and antibodies for the "prey" protein (e.g., anti-Bim)
Protocol:
-
Treat cells with the test inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the lysate with the primary antibody against the bait protein.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an antibody against the prey protein to detect its presence. A decrease in the prey protein signal in the inhibitor-treated sample indicates disruption of the interaction.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the signaling pathways involving Bfl-1 and Mcl-1, a typical experimental workflow for assessing inhibitor specificity, and a logical comparison of the inhibitor types.
Caption: Bfl-1 and Mcl-1 in the intrinsic apoptosis pathway.
Caption: Workflow for assessing inhibitor specificity.
Caption: Logical comparison of inhibitor specificity.
Conclusion
The choice between a selective Bfl-1 inhibitor and a dual Mcl-1/Bfl-1 inhibitor depends on the specific therapeutic strategy and the molecular profile of the cancer. Selective Bfl-1 inhibitors offer the potential for a more targeted approach with fewer off-target effects, which can be advantageous in cancers primarily dependent on Bfl-1 for survival. However, in tumors where both Mcl-1 and Bfl-1 contribute to chemoresistance, a dual inhibitor may provide a more comprehensive and potent therapeutic effect. The experimental protocols and data presented in this guide provide a framework for the rigorous evaluation of inhibitor specificity, enabling researchers to make informed decisions in the development of novel anti-cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape for Bfl-1 Modulation: A Comparative Guide
A Note to Researchers: The compound "Bfl-1-IN-1" does not correspond to a known inhibitor in publicly available scientific literature. Furthermore, the protein Bfl-1 (also known as BCL2A1) is a member of the Bcl-2 family of apoptosis regulators and is not a protein kinase. Therefore, a direct kinase inhibitor for Bfl-1 is not applicable.
This guide provides a comprehensive comparison of inhibitors targeting key protein kinases known to regulate the expression of Bfl-1. Understanding the cross-reactivity of these inhibitors is crucial for accurately interpreting experimental results and for the development of selective therapeutic strategies. The kinases primarily involved in the upstream regulation of Bfl-1 expression include MEK, PI3K, mTOR, and CDK9.
Kinase Inhibitor Selectivity Profiles
The following tables summarize the quantitative data on the cross-reactivity of selected inhibitors for kinases that regulate Bfl-1 expression. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, which are common metrics for inhibitor potency. Lower values indicate higher potency.
Table 1: Selectivity Profile of MEK Inhibitors
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50 < 1µM) | Reference |
| Trametinib | MEK1/2 | 0.92 / 1.8 | BRAF (mutant), LCK, ARAF | [1] |
| Cobimetinib | MEK1 | 4.2 | - | [2] |
| Binimetinib | MEK1/2 | 12 / 12 | - | [1] |
Table 2: Selectivity Profile of PI3K Inhibitors
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50 < 1µM) | Reference |
| Pictilisib (GDC-0941) | PI3Kα/δ | 3 / 3 | PI3Kβ/γ (33/18 nM), mTOR (580 nM) | [3] |
| Dactolisib (BEZ235) | PI3Kα/γ/δ | 4 / 5 / 7 | PI3Kβ (75 nM), mTOR (6 nM) | [4] |
| Idelalisib (CAL-101) | PI3Kδ | 2.5 | PI3Kα/β/γ (820/565/89 nM) | [3] |
Table 3: Selectivity Profile of mTOR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50 < 1µM) | Reference |
| AZD8055 | mTOR | 0.8 | PI3Kα/β/γ/δ | [5] |
| Vistusertib (AZD2014) | mTOR | 2.8 | PI3K isoforms | [6] |
| Rapamycin | mTORC1 | - (forms complex with FKBP12) | Does not directly inhibit mTOR kinase activity | [7] |
Table 4: Selectivity Profile of CDK9 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinases (IC50 < 1µM) | Reference |
| Flavopiridol | CDK9 | 3 | Broad CDK inhibition (CDK1, 2, 4, 6, 7) | [8] |
| AZD4573 | CDK9 | <10 | - | [8] |
| NVP-2 | CDK9 | 4 | CDK2, CDK7 | [9][10] |
Experimental Protocols
Accurate determination of kinase inhibitor selectivity is paramount. Below are detailed methodologies for common kinase inhibition assays.
Kinase Activity Assay (Radiometric)
This traditional method measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a specific substrate (peptide or protein), and the kinase buffer.
-
Inhibitor Addition: Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiation: Start the reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) to capture the phosphorylated substrate. Wash the filters to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[11]
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This is a robust, high-throughput method for measuring kinase activity.
Protocol:
-
Reaction Components: The assay requires a biotinylated substrate, a europium-labeled anti-phospho-specific antibody, and a streptavidin-allophycocyanin (SA-APC) conjugate.
-
Kinase Reaction: Perform the kinase reaction as described in the radiometric assay (steps 1-4), but using non-radiolabeled ATP.
-
Detection: After the kinase reaction, add the detection reagents (europium-labeled antibody and SA-APC).
-
Incubation: Incubate in the dark to allow for antibody binding to the phosphorylated substrate and for the biotin-streptavidin interaction to occur.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for europium).
-
Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. Calculate IC50 values as described above.[12]
KinomeScan™ (Competitive Binding Assay)
This method assesses the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
Protocol:
-
Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized ligand. The amount of kinase bound to the solid support is quantified using qPCR.
-
Compound Incubation: The test compound is incubated with a panel of kinases.
-
Binding Competition: The mixture is then applied to a solid support with the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinases.
-
Quantification: After washing away unbound kinases, the amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of kinase remaining bound in the presence of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways that regulate Bfl-1 expression and a typical workflow for assessing kinase inhibitor selectivity.
Caption: Signaling pathways regulating Bfl-1 expression.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential drug-drug interactions with mitogen-activated protein kinase (MEK) inhibitors used to treat melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Kinase-independent role of mTOR and on-/off-target effects of an mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. go.drugbank.com [go.drugbank.com]
Validating Bfl-1 Inhibition: A Comparative Guide to BH3 Profiling and Alternative Methods
For researchers, scientists, and drug development professionals, the validation of on-target activity is a critical step in the development of novel inhibitors targeting the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). Bfl-1 is a key member of the Bcl-2 family, and its overexpression is implicated in the survival and chemoresistance of various cancers. This guide provides an objective comparison of BH3 profiling with alternative methods for validating Bfl-1 inhibition, supported by experimental data and detailed protocols.
At a Glance: Comparing Bfl-1 Inhibition Validation Methods
The selection of an appropriate validation method depends on the specific experimental question, available resources, and the desired endpoint. While BH3 profiling offers a functional assessment of mitochondrial priming, other methods provide information on protein levels and downstream apoptotic events.
| Method | Principle | Primary Endpoint | Advantages | Limitations |
| BH3 Profiling | Measures mitochondrial outer membrane permeabilization (MOMP) in response to a panel of BH3 peptides. | Mitochondrial priming, dependence on specific anti-apoptotic proteins. | Functional readout of apoptosis readiness; can identify dependencies on multiple Bcl-2 family members; rapid assessment. | Indirect measure of inhibitor binding; requires specialized peptides and equipment (flow cytometer or plate reader). |
| Western Blotting | Detects and quantifies the amount of a specific protein in a sample. | Bfl-1 protein levels. | Direct measure of target protein reduction; widely available technique. | Does not provide functional information on apoptosis; can be semi-quantitative without proper controls. |
| siRNA/shRNA Knockdown | Silences the expression of the target gene (BCL2A1). | Phenotypic changes upon Bfl-1 depletion (e.g., apoptosis, sensitization to other drugs). | Directly links Bfl-1 to a cellular phenotype; can confirm on-target effects of an inhibitor. | Potential for off-target effects; compensation by other anti-apoptotic proteins can mask the phenotype. |
| Caspase Activity Assays | Measures the activity of executioner caspases (e.g., caspase-3/7), which are activated during apoptosis. | Caspase activation, a hallmark of apoptosis. | Direct measure of apoptosis execution; commercially available kits are easy to use. | Measures a downstream event, which can be affected by factors other than Bfl-1 inhibition; timing of the assay is critical. |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Measures the metabolic activity of a cell population as an indicator of cell viability. | Changes in cell proliferation and survival. | High-throughput and relatively inexpensive; provides an overall assessment of the inhibitor's effect. | Not specific for apoptosis; does not confirm the mechanism of cell death. |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies, offering a glimpse into the performance of each validation method.
Table 1: BH3 Profiling Data for Bfl-1 Dependency
| Cell Line | Bfl-1 Status | BH3 Peptide | EC50 (µM) | Interpretation |
| Bfl-1 dependent cell line | Ectopic expression | FS1 | ~3 | High dependence on Bfl-1 for survival.[1] |
| Mcl-1 dependent cell line | Low Bfl-1 | FS1 | >100 | Low dependence on Bfl-1.[1] |
| Bcl-xL dependent cell line | Low Bfl-1 | FS1 | >100 | Low dependence on Bfl-1.[1] |
| Bcl-2 dependent cell line | Low Bfl-1 | FS1 | >100 | Low dependence on Bfl-1.[1] |
FS1 is a synthetic BH3 peptide with high specificity for Bfl-1.
Table 2: Alternative Methods - Quantitative Data
| Method | Cell Line | Treatment | Result | Reference |
| siRNA Knockdown | SUDHL1 (ALCL) | BCL2A1 siRNA | >40% increase in TMRE-negative cells (MOMP) | [2][3] |
| Western Blot | OCI-Ly10 (DLBCL) | AZD4573 (CDK9i) | >80% reduction in Bfl-1 protein at 6h | |
| Caspase-3/7 Assay | U2OS | V158411 (Chk1i) | ~63% cleaved caspase-3/7 positive cells at 48h | [4] |
| Cell Viability (IC50) | BFL1+ DLBCL cell lines | Panobinostat (HDACi) | IC50 < 0.02 µM | [5] |
| Cell Viability (IC50) | BFL1- DLBCL cell lines | Panobinostat (HDACi) | IC50 > 0.04 µM | [5] |
Experimental Protocols
BH3 Profiling Protocol
This protocol is adapted from established methods for assessing mitochondrial priming.[3][6]
-
Cell Preparation: Harvest 1-5 x 10^5 cells per well. Wash with MEB buffer (150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 150 mM KCl, 1 mM EGTA, 1 mM EDTA, 0.1% BSA, 5 mM Succinate).
-
Permeabilization: Resuspend cells in MEB containing a mild detergent like digitonin (e.g., 0.0025%) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Peptide Treatment: Add a panel of BH3 peptides to the permeabilized cells in a 96-well plate. This panel should include a general activator (e.g., BIM), peptides specific for other Bcl-2 family members (e.g., BAD for Bcl-2/Bcl-xL/Bcl-w, MS1 for Mcl-1), and a Bfl-1 specific peptide (FS1). A vehicle control (DMSO) is essential.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Readout:
-
Flow Cytometry: After a defined incubation time (e.g., 60-90 minutes), fix and stain cells for cytochrome c. Analyze by flow cytometry to quantify the percentage of cells that have lost cytochrome c from their mitochondria.
-
Plate-Based Assay: Alternatively, use a fluorescent dye like JC-1, which aggregates in polarized mitochondria (red fluorescence) and exists as monomers in the cytoplasm upon mitochondrial depolarization (green fluorescence). Measure the change in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the percentage of cytochrome c release or the change in JC-1 fluorescence for each peptide treatment. A strong response to the FS1 peptide indicates a high dependency on Bfl-1 for survival.
Western Blotting for Bfl-1
-
Cell Lysis: Treat cells with the Bfl-1 inhibitor for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Bfl-1. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensity for Bfl-1 and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative decrease in Bfl-1 protein levels.
Caspase-3/7 Activity Assay
This protocol is a general guideline for commercially available colorimetric or fluorometric caspase activity kits.[7][8][9][10][11]
-
Cell Treatment: Plate cells and treat with the Bfl-1 inhibitor or a positive control (e.g., staurosporine).
-
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release cellular contents, including active caspases.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.
-
Incubation: Incubate the reaction at 37°C to allow the active caspases to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity compared to the untreated control.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Bfl-1 signaling pathway, the BH3 profiling workflow, and the logical relationship between the validation methods.
Caption: Bfl-1 signaling pathway in apoptosis.
Caption: Experimental workflow for BH3 profiling.
Caption: Logical relationship of validation methods.
References
- 1. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chk1 inhibitor-induced DNA damage increases BFL1 and decreases BIM but does not protect human cancer cell lines from Chk1 inhibitor-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. Caspase 1 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
